molecular formula C7H4F3NO B13544788 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Cat. No.: B13544788
M. Wt: 175.11 g/mol
InChI Key: YZEZIVWGTBJPAV-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one is a fluorinated building block of significant interest in medicinal and agrochemical research. The incorporation of fluorine atoms and difluoromethylene (CF₂) units into lead compounds is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability . This compound features a pyridine heterocycle, a privileged structure in pharmaceuticals, and its specific substitution pattern makes it a valuable synthon for constructing more complex, fluorinated heterocyclic scaffolds through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . Fluorinated heterocycles like this are in high demand for the discovery and development of new active ingredients. The 2,2-difluoro-1-one moiety is a versatile functional group that can be leveraged in various synthetic transformations. Research into analogous tetrahydropyridine derivatives has demonstrated their potential as efflux pump inhibitors in Mycobacterium tuberculosis , highlighting the therapeutic relevance of this chemical class in combating antimicrobial resistance . As a key intermediate, this compound enables researchers to explore novel chemical space in the search for new bioactive molecules. This product is intended for research and further manufacturing applications only, not for direct human use.

Properties

Molecular Formula

C7H4F3NO

Molecular Weight

175.11 g/mol

IUPAC Name

2,2-difluoro-1-(3-fluoropyridin-4-yl)ethanone

InChI

InChI=1S/C7H4F3NO/c8-5-3-11-2-1-4(5)6(12)7(9)10/h1-3,7H

InChI Key

YZEZIVWGTBJPAV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)C(F)F)F

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one.

Abstract

This technical guide provides a detailed protocol and scientific rationale for the synthesis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one, a compound of significant interest in medicinal chemistry and drug development. The difluoromethyl (-CHF₂) moiety is a valuable bioisostere for hydroxyl, thiol, and amide groups, capable of modulating the physicochemical properties of parent molecules.[1] This guide focuses on a robust and efficient synthetic strategy involving the nucleophilic difluoromethylation of an activated carboxylic acid derivative, specifically ethyl 3-fluoropyridine-4-carboxylate. We will delve into the mechanistic underpinnings of the key reaction, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries.

Introduction: The Strategic Importance of Fluorinated Pyridyl Ketones

The pyridine scaffold is a cornerstone in medicinal chemistry, present in over 100 approved drugs.[2] Its functionalization is a critical aspect of drug design. The introduction of fluorine atoms into these scaffolds can profoundly alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4] Specifically, the 3-fluoropyridine fragment is a frequently utilized unit in pharmaceutical design.[2]

The target molecule, 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one, combines this privileged heterocycle with a difluoromethyl ketone group. Difluoromethyl ketones are versatile synthetic intermediates and can serve as precursors to other valuable fluorinated structures.[5][6] However, their synthesis presents unique challenges, primarily related to the controlled introduction of the difluoromethyl group onto an electron-deficient pyridine ring. This guide presents a logical and experimentally validated approach to overcome these challenges.

Retrosynthetic Analysis and Synthetic Strategy

The most logical approach to constructing the target molecule is through a nucleophilic acyl substitution. This involves disconnecting the bond between the carbonyl carbon and the difluoromethyl group, which identifies a difluoromethyl anion synthon and an electrophilic pyridyl carbonyl species.

Retrosynthesis Target 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one Disconnect1 C-C Disconnection Target->Disconnect1 Intermediates Ethyl 3-fluoropyridine-4-carboxylate + '⁻CHF₂' synthon Disconnect1->Intermediates Nucleophilic Acyl Substitution

Figure 1: Retrosynthetic analysis of the target ketone.

Our forward strategy, therefore, involves two primary stages:

  • Preparation of the Electrophile : Securing a reliable source of ethyl 3-fluoropyridine-4-carboxylate.

  • Generation and Reaction of the Nucleophile : Generating a potent difluoromethyl nucleophile and reacting it with the pyridyl ester to form the desired ketone.

Part 1: The Electrophilic Partner - Ethyl 3-fluoropyridine-4-carboxylate

The starting material, ethyl 3-fluoropyridine-4-carboxylate, is a critical precursor.

Availability: This compound is commercially available from various chemical suppliers, which is the most direct route for laboratory-scale synthesis.[7]

Synthesis (If Required): Should a custom synthesis be necessary, it can be prepared from the corresponding 3-fluoropyridine-4-carboxylic acid via Fischer esterification. The acid itself can be accessed through methods such as the diazotization (Balz-Schiemann reaction) of 4-amino-3-fluoropyridine, although this can be challenging due to the instability of pyridyl diazonium salts.[8]

Part 2: The Key Transformation - Nucleophilic Difluoromethylation

The core of this synthesis is the reaction of the ester with a difluoromethyl anion equivalent. While several methods exist for generating trifluoromethyl ketones from esters[9], the analogous difluoromethylation requires careful selection of reagents and conditions. We will adapt a procedure based on the deprotonation of a suitable difluoromethyl precursor. A common and effective precursor is difluoromethyl phenyl sulfone (PhSO₂CF₂H).

Mechanism of Nucleophile Generation and Acyl Substitution

The reaction proceeds via a two-step mechanism. First, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium (nBuLi), deprotonates the difluoromethyl phenyl sulfone at low temperature to generate the highly reactive lithium (phenylsulfonyl)difluoromethylide. This nucleophile then attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate subsequently collapses, eliminating the ethoxide leaving group to furnish the target difluoromethyl ketone.

Mechanism cluster_step1 Step 1: Nucleophile Generation cluster_step2 Step 2: Nucleophilic Acyl Substitution Reagents1 PhSO₂CF₂H + LDA Nucleophile [PhSO₂CF₂Li]⁻ (Difluoromethyl Nucleophile) Reagents1->Nucleophile Deprotonation (THF, -78 °C) Tetrahedral_Intermediate Tetrahedral Intermediate Ester Ethyl 3-fluoropyridine-4-carboxylate Ester->Tetrahedral_Intermediate Nucleophilic Attack Product 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one Tetrahedral_Intermediate->Product Collapse & Elimination of LiOEt

Figure 2: Reaction workflow for the synthesis.

Part 3: Detailed Experimental Protocol

This protocol is designed for a laboratory scale and requires standard anhydrous and inert atmosphere techniques.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplierNotes
Ethyl 3-fluoropyridine-4-carboxylate>95%Commercial SourceStore under inert gas
Difluoromethyl phenyl sulfone>97%Commercial SourceMoisture sensitive
n-Butyllithium (nBuLi)2.5 M in hexanesCommercial SourcePyrophoric; handle with care
Diisopropylamine>99.5%, redistilledCommercial SourceStore over KOH
Tetrahydrofuran (THF)Anhydrous, >99.9%Commercial SourceDistill from Na/benzophenone
Saturated aq. NH₄Cl solutionReagent Grade-For quenching
Ethyl Acetate (EtOAc)HPLC Grade-For extraction
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying
Silica Gel230-400 mesh-For column chromatography
Step-by-Step Procedure:
  • Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • LDA Preparation (In Situ) :

    • To the reaction flask, add anhydrous THF (1.4 mL per mmol of the limiting reagent).[1]

    • Add freshly distilled diisopropylamine (1.1 equivalents).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.5 M in hexanes, 1.1 equivalents) dropwise via syringe.[1]

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Nucleophile Generation :

    • In a separate flame-dried flask under nitrogen, dissolve difluoromethyl phenyl sulfone (1.2 equivalents) in a minimal amount of anhydrous THF.

    • Transfer this solution via cannula or syringe to the LDA solution at -78 °C.

    • Stir the mixture for 1 hour at -78 °C. The formation of the lithiated species may result in a color change.

  • Acylation Reaction :

    • Dissolve ethyl 3-fluoropyridine-4-carboxylate (1.0 equivalent) in anhydrous THF.

    • Add the ester solution dropwise to the cold (-78 °C) nucleophile suspension.

    • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if possible.

  • Work-up and Isolation :

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification :

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one.

Part 4: Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR : Expected signals for the pyridyl protons and the characteristic triplet for the -CHF₂ proton (due to coupling with the two fluorine atoms).

  • ¹⁹F NMR : A doublet for the -CHF₂ group (due to coupling with the proton) and a singlet/multiplet for the fluorine on the pyridine ring.

  • ¹³C NMR : Signals for the pyridine ring carbons, the carbonyl carbon, and a triplet for the -CHF₂ carbon (due to C-F coupling).

  • Mass Spectrometry (MS) : Calculation of the exact mass and observation of the molecular ion peak [M+H]⁺ to confirm the molecular formula.

Safety Precautions

  • n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.

  • Low-Temperature Reactions : Dry ice/acetone baths are extremely cold (-78 °C) and can cause severe frostbite. Use appropriate cryogenic gloves and safety glasses.

  • Solvents : Anhydrous THF can form explosive peroxides. Always use freshly distilled solvent or inhibitor-free solvent from a sealed bottle.

  • All operations should be conducted in a well-ventilated fume hood.

Conclusion

This guide outlines a reliable and mechanistically sound pathway for the synthesis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one. The key to this synthesis is the successful generation of a difluoromethyl nucleophile from a stable precursor like difluoromethyl phenyl sulfone and its subsequent reaction with an appropriate pyridyl ester. By following the detailed protocol and adhering to strict anhydrous and inert conditions, researchers can effectively access this valuable fluorinated building block for application in drug discovery and materials science.

References

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Organic Letters. Available at: [Link]

  • Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. ChemCatChem. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available at: [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. Available at: [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. Available at: [Link]

  • One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Semantic Scholar. Available at: [Link]

  • Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. ACS Publications. Available at: [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • SYNTHESIS OF DIFLUOROMETHYL KETONES. Fluorine notes. Available at: [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Available at: [Link]

Sources

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Executive Summary

The compound 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one (CAS 1565418-08-7) is a highly specialized, trifluorinated heteroaryl building block critical to modern medicinal chemistry and agrochemical R&D[1][2]. Possessing an exceptionally electron-deficient carbonyl center, this molecule serves as a primary scaffold for synthesizing transition-state analog inhibitors targeting cysteine and serine proteases[3]. This guide unpacks the physicochemical profiling, mechanistic synthesis via directed ortho-lithiation, and practical laboratory protocols for integrating this difluoromethyl ketone (DFMK) into drug discovery pipelines.

Structural & Physicochemical Profiling

The strategic incorporation of fluorine atoms drastically alters the physicochemical landscape of the pyridine core. The fluorine atom at the C3 position not only lowers the overall pKa of the pyridine ring but also improves metabolic stability and lipophilicity, which are critical parameters in enhancing biological activity[2].

Simultaneously, the 2,2-difluoroacetyl group acts as a powerful electron-withdrawing moiety. The combined inductive (-I) effects of the difluoromethyl group and the 3-fluoropyridine ring severely deplete electron density at the carbonyl carbon. This heightened electrophilicity makes the ketone highly prone to nucleophilic attack, a property leveraged in both further chemical derivatization (e.g., pyrazole synthesis) and covalent biological target inhibition.

Table 1: Key Physicochemical and Structural Data

PropertyValue
IUPAC Name 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one
CAS Number 1565418-08-7[1]
Molecular Formula C₇H₄F₃NO[1]
Molecular Weight 175.11 g/mol [1]
Core Scaffold 3-Fluoropyridine
Functional Motif Difluoromethyl ketone (DFMK)
Primary Biological Application Reversible covalent protease inhibition[3]

Mechanistic Synthesis: Directed ortho-Lithiation

The synthesis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one requires extreme kinetic control. The transformation relies on the directed ortho-lithiation (DoM) of 3-fluoropyridine[4][5].

The Causality of Experimental Design: The fluorine atom acts as a potent directing metalating group (DMG)[6]. The coordination between the lithium cation and the fluorine lone pairs, coupled with the strong -I effect of fluorine, acidifies the adjacent C4-H bond, favoring regioselective deprotonation[4]. However, alkyllithiums (like n-BuLi) pose a risk of nucleophilic aromatic substitution (SₙAr) or addition across the pyridine C=N bond. To circumvent this, a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is strictly employed at cryogenic temperatures (-78 °C)[2][6]. This effectively halts thermodynamically driven "halogen dance" rearrangements[6].

Furthermore, trapping the resultant 4-lithio intermediate requires a Weinreb amide of difluoroacetic acid rather than a standard ester[7]. The Weinreb amide stabilizes the tetrahedral intermediate through lithium chelation, strictly preventing over-addition of the organolithium reagent which would otherwise yield an unwanted tertiary alcohol.

G A 3-Fluoropyridine B LDA / THF -78 °C A->B Deprotonation C 4-Lithio-3-fluoropyridine (Transient) B->C Regioselective DoM D Difluoro Weinreb Amide C->D Electrophilic trap E 2,2-Difluoro-1-(3-fluoro pyridin-4-yl)ethan-1-one D->E Aqueous Quench

Synthetic workflow for 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one via directed lithiation.

Protocol 1: Optimized Synthesis via Directed Lithiation
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry argon. Total exclusion of moisture is strictly required to prevent the premature quenching of the organolithium intermediate.

  • Base Generation: Add anhydrous THF followed by diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly introduce n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes to generate LDA[2].

  • Lithiation: Introduce 3-fluoropyridine (1.0 equiv) dropwise to the LDA solution, maintaining the internal temperature at -78 °C. Stir for exactly 60 minutes. The reaction achieves near-quantitative, site-selective metalation at C4[2][6].

  • Electrophilic Trapping: Slowly add a solution of 2,2-difluoro-N-methoxy-N-methylacetamide (Weinreb amide, 1.1 equiv) in THF. Stir for an additional 2 hours at -78 °C[7].

  • Quench & Isolation: Carefully quench the reaction with saturated aqueous NH₄Cl at -78 °C to collapse the tetrahedral intermediate into the target ketone. Allow the mixture to warm to room temperature. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Application in Targeted Drug Design

In modern drug discovery, difluoromethyl ketones (DFMKs) are highly prized as transition-state analog inhibitors for serine and cysteine proteases[3]. While trifluoromethyl ketones are classically used, the -CF₂H moiety offers a smaller steric footprint and introduces the capability for the retained hydrogen to act as a weak hydrogen-bond donor within tight active sites.

Mechanism of Action: When introduced to the active site of a cysteine protease, the electrophilic carbonyl carbon of the 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one scaffold is attacked by the nucleophilic thiolate of the catalytic cysteine. This forms a covalent, reversible hemithioketal [3]. Because this hemithioketal mimics the geometry of the natural tetrahedral transition state of peptide bond hydrolysis, it tightly (yet reversibly) stalls the enzyme's catalytic cycle.

G2 A Target Protease (Active Cys-SH) C Nucleophilic Attack on Carbonyl A->C B DFMK Inhibitor B->C D Stable Hemithioketal (Transition State) C->D Covalent Reversible Bond

Covalent inhibition pathway of DFMKs forming a stable hemithioketal with enzyme cysteines.

Protocol 2: Functional Assessment (Enzyme Inhibition Assay)

To validate the target engagement of compounds derived from this scaffold, a kinetic fluorescence resonance energy transfer (FRET) assay is universally utilized[7].

  • Enzyme Preparation: Pre-incubate the target recombinant protease (e.g., Cathepsin K or a viral cysteine protease) in an assay buffer optimized for its specific pH (typically pH 6.0–6.5). Include 1–5 mM Dithiothreitol (DTT) to maintain the catalytic cysteine in a reduced, active state.

  • Compound Incubation: Dispense serial dilutions of the DFMK inhibitor (in DMSO) into the enzyme solution. Incubate for 30–60 minutes to allow the equilibrium of the reversible hemithioketal formation to be fully established[3][7].

  • Substrate Addition: Introduce the specific fluorogenic peptide substrate.

  • Data Acquisition: Continuously monitor the liberation of the fluorophore over 30 minutes. Calculate the fractional activity relative to a DMSO control to determine the IC₅₀ or Kᵢ of the difluoromethyl ketone[7].

References

  • Accela ChemBio Inc. 2352800-52-1, 1-(3-Bromo-2-chlorophenyl)-2,2-difluoroethanone (Includes SY512279: 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethanone, CAS: 1565418-08-7). Available at: [Link]

  • ResearchGate. Regioselective Synthesis of Organolithiums by Deprotonation. Available at: [Link]

  • CLOCKSS Archive. Directed Lithiation and Substitution of Pyridine Derivatives. Available at:[Link]

  • Thieme-Connect. Peptide Difluoroalkyl Ketone Protease Inhibitors. Available at: [Link]

  • ChemRxiv. Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. Available at: [Link]

Sources

Structural and Analytical Profiling of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, functionalized pyridines combined with highly electrophilic fluorinated moieties serve as critical building blocks for advanced therapeutics. 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one (CAS: 1565418-08-7) represents a sophisticated pharmacophore engineered to facilitate reversible covalent target inhibition[1, 2].

This whitepaper, designed for research and application scientists, provides a comprehensive technical breakdown of its molecular weight, physicochemical profile, synthetic methodology, and High-Resolution Mass Spectrometry (HRMS) validation protocols.

Physicochemical and Molecular Profiling

A precise understanding of a compound's mass parameters is strictly required for accurate High-Throughput Screening (HTS) and reaction stoichiometry. The difluoroacetyl group (-C(=O)CHF₂) combined with the 3-fluoropyridine ring results in a specific isotopic footprint.

Because biological systems differentiate between whole-number (nominal) masses and exact monoisotopic masses, standard low-resolution mass spectrometry is insufficient for validating fluorinated analogs [3]. Below is the definitive quantitative data regarding the compound's mass properties.

Table 1: Physicochemical and Molecular Properties
PropertyValue
Compound Name 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one
CAS Registry Number 1565418-08-7
Chemical Formula C₇H₄F₃NO
Average Molecular Weight 175.11 g/mol
Monoisotopic (Exact) Mass 175.0245 Da
Expected [M+H]⁺ Ion (ESI+) 176.0323 m/z
Physical Form Solid (Typical for halogenated pyridines)

Experimental Protocols: Synthesis & Validation (A Self-Validating System)

To ensure scientific integrity, a synthesis protocol must be paired with orthogonal analytical validation. The following step-by-step methodologies detail not only how to execute the workflow but the underlying causality driving each experimental choice.

Step-by-Step Chemical Synthesis Protocol
  • Step 1: Directed Lithiation. Add Lithium Diisopropylamide (LDA) to a solution of 3-fluoropyridine at -78 °C in anhydrous THF.

    • Causality: The highly electronegative fluorine atom at the C3 position directs ortho-lithiation predominantly to the C4 position. This occurs because the fluorine's inductive effect powerfully stabilizes the resulting adjacent carbanion, preventing unwanted off-target deprotonation.

  • Step 2: Electrophilic Acylation. Introduce ethyl 2,2-difluoroacetate dropwise into the reaction mixture.

    • Causality: The lithiated pyridine acts as a robust nucleophile, attacking the ester's carbonyl carbon. The tetrahedral intermediate rapidly collapses, ejecting the ethoxide leaving group to form the target difluoromethyl ketone.

  • Step 3: Mild Quench & Extraction. Quench the reaction strictly with saturated aqueous NH₄Cl.

    • Causality: Using a mild, weakly acidic quench is imperative. Strong acids would protonate the basic pyridine nitrogen (drawing it into the aqueous layer) and risk degrading the highly electrophilic, sensitive fluorinated ketone into an unwanted hydrate.

HRMS exact mass Validation Protocol
  • Step 1: Sample Preparation. Dilute the synthesized sample to 1 µg/mL in a solvent matrix of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Acetonitrile provides optimal solubility for the moderately polar ketone. The 0.1% formic acid acts as a continuous proton source to selectively ionize the basic pyridine nitrogen, guaranteeing a high-yield [M+H]⁺ adduct for MS detection [3].

  • Step 2: Ionization. Operate the Electrospray Ionization (ESI) source at 3.5 kV in positive ion mode.

    • Causality: A moderate voltage prevents the premature source fragmentation of the sterically strained and chemically labile difluoroacetyl group.

  • Step 3: Mass Detection (TOF/Orbitrap). Monitor for the exact protonated mass peak at 176.0323 m/z.

    • Causality: Standard low-resolution equipment rounds masses, obscuring defluorination artifacts. High-resolution analyzers distinguish the monoisotopic mass of 175.0245 Da from isobaric interferences, confirming the exact empirical formula with an error of < 2 ppm [3].

Workflow & Mechanistic Visualizations

Analytical Validation Workflow

The orthogonal application of HRMS and NMR creates a self-validating loop, ensuring that both the molecular weight and the regiochemistry of the substitution are pristine.

G A 2,2-Difluoro-1-(3-fluoropyridin-4-yl) ethan-1-one B HRMS (ESI+) A->B 0.1% Formic Acid C 19F & 1H NMR A->C CDCl3 Solvent D Exact Mass: [M+H]+ 176.0323 Da B->D High-Res Mass Detection E Structural & Purity Confirmation C->E Chemical Shift Assignment

Workflow combining HRMS and NMR for accurate molecular weight and structural validation.

Mechanistic Role in Drug Development

Why utilize a difluoromethyl ketone on a pyridine ring? The highly electron-withdrawing nature of the adjacent -CHF₂ and -F groups renders the ketone carbonyl intensely electrophilic. In biological systems, this moiety is weaponized as a "warhead" that acts as a reversible covalent inhibitor, capable of selectively trapping active-site serine or cysteine residues in target proteases or kinases.

Pathway Drug Electrophilic Difluoromethyl Ketone Target Target Enzyme (Active Site Cys/Ser) Drug->Target Binding & Attack Adduct Reversible Covalent Hemiketal Complex Target->Adduct Reaction Response Downstream Signaling Blockade Adduct->Response Inhibition

Mechanistic pathway of reversible covalent target inhibition via difluoromethyl ketone.

Orthogonal Analytical Parameters

Table 2: Analytical Validation Parameters
TechniqueParameterExpected OutcomeRationale / Causality
HRMS (ESI+) Mass Accuracy[M+H]⁺ @ 176.0323 (< 2 ppm error)Proves isotopic exact mass, ensuring the intact formula (C₇H₄F₃NO) [3].
¹H NMR Aromatic ProtonsDistinct split signalsValidates the C4 substitution pattern on the pyridine architecture.
¹⁹F NMR Fluorine ResonancesTwo distinct signal environmentsOrthogonally confirms the presence of the single ring -F and the aliphatic -CHF₂ without degradation.

References

  • 2352800-52-1,1-(3-Bromo-2-chlorophenyl)-2,2-difluoroethanone-AccelaChem – AccelaChem. Available at:[Link]

  • 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one (1 x 250 mg) - Alchimica – Alchimica. Available at:[Link]

  • 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas – Chemistry LibreTexts. Available at:[Link]

An In-depth Technical Guide to 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide details a proposed synthetic pathway for the title compound, its expected physicochemical properties, and in-depth spectroscopic characterization. Furthermore, it explores the potential applications of this molecule as a key building block in the development of novel therapeutics, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can lead to significant improvements in a drug candidate's profile. These enhancements often manifest as increased metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity, which can enhance cell permeability and bioavailability.[3][4]

The 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one motif combines the benefits of a difluoromethyl ketone with a fluorinated pyridine ring, making it a particularly attractive scaffold for drug discovery programs. The difluoromethyl group can serve as a bioisostere for a hydroxyl or thiol group, while also influencing the acidity of adjacent protons and participating in favorable protein-ligand interactions. The fluorinated pyridine ring system is a common feature in many approved drugs, contributing to metabolic stability and modulating pKa.

This guide will provide a detailed exploration of 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one, from its synthesis to its potential as a valuable tool in the synthesis of next-generation therapeutics.

Proposed Synthesis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

A plausible and efficient synthetic route to the target molecule involves a two-step process, commencing with the commercially available precursor, 1-(3-fluoropyridin-4-yl)ethan-1-one. The key transformation is the α,α-difluorination of the ketone.

Synthesis of the Precursor: 1-(3-Fluoropyridin-4-yl)ethan-1-one

The precursor, 1-(3-fluoropyridin-4-yl)ethan-1-one, is a known compound and can be synthesized via several established methods. One common approach involves the reaction of a suitable organometallic reagent derived from 4-bromo-3-fluoropyridine with an acetylating agent.

α,α-Difluorination of 1-(3-Fluoropyridin-4-yl)ethan-1-one

The introduction of the gem-difluoro moiety at the α-position of the ketone can be achieved using an electrophilic fluorinating agent. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective reagent for such transformations due to its stability and reactivity.[5]

The proposed reaction mechanism proceeds through the formation of an enol or enolate intermediate of the starting ketone, which then attacks the electrophilic fluorine of Selectfluor. A second fluorination event on the resulting α-fluoro ketone yields the desired α,α-difluoro product. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile.

Synthetic Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: α,α-Difluorination Precursor 1-(3-fluoropyridin-4-yl)ethan-1-one Target 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one Precursor->Target Electrophilic Fluorination Reagents Selectfluor® Acetonitrile

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol:

  • To a solution of 1-(3-fluoropyridin-4-yl)ethan-1-one (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) under an inert atmosphere, add Selectfluor® (2.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one.

Physicochemical Properties and Characterization

The introduction of three fluorine atoms is expected to significantly influence the physicochemical properties of the parent ketone.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₄F₃NO-
Molecular Weight 179.11 g/mol -
Appearance Colorless to pale yellow oil or low-melting solidTypical for small organic molecules
LogP ~1.5 - 2.5Increased lipophilicity due to fluorine atoms
pKa (of α-proton) ~18-20The two α-fluorine atoms significantly increase the acidity compared to a non-fluorinated ketone
Boiling Point Higher than the non-fluorinated analogIncreased molecular weight and polarity
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeCN)Nonpolar to moderately polar nature
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton spectrum is expected to be relatively simple. The aromatic protons on the pyridine ring will appear in the downfield region (δ 7.5-9.0 ppm) and will exhibit coupling to each other and to the fluorine atom on the ring. The single proton of the difluoromethyl group will appear as a triplet (δ 6.0-7.0 ppm) due to coupling with the two adjacent fluorine atoms.

  • ¹³C NMR: The carbonyl carbon will be observed around 185-195 ppm. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons of the pyridine ring will show characteristic shifts, with those bonded to fluorine exhibiting large one-bond C-F coupling constants.

  • ¹⁹F NMR: This will be the most informative spectrum. Two distinct signals are expected: one for the two equivalent fluorine atoms of the difluoromethyl group (a doublet, coupled to the α-proton) and another for the single fluorine atom on the pyridine ring (a multiplet, coupled to the aromatic protons).

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would include the loss of a fluorine atom, a difluoromethyl radical, and cleavage of the bond between the carbonyl group and the pyridine ring.

Characterization_Workflow Synthesis Synthesized Compound Purification Column Chromatography Synthesis->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation Purity_Analysis Purity Analysis Purification->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS HPLC HPLC Purity_Analysis->HPLC Elemental_Analysis Elemental Analysis Purity_Analysis->Elemental_Analysis

Caption: A typical workflow for the characterization of the synthesized compound.

Applications in Drug Discovery

The 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Enzyme Inhibitors: The electrophilic nature of the difluoroketone can be exploited for the design of covalent or non-covalent enzyme inhibitors. The ketone can act as a "warhead" that reacts with nucleophilic residues in the active site of an enzyme.

  • Bioisosteric Replacement: The difluoromethylene group can act as a non-hydrolyzable mimic of a phosphate or a hydrated carbonyl group, which can be advantageous in designing enzyme inhibitors with improved stability.

  • Scaffold for Library Synthesis: This molecule can serve as a starting point for the generation of a library of diverse compounds through reactions at the carbonyl group (e.g., reduction, olefination, condensation) or through modification of the pyridine ring.

Conclusion

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one represents a valuable and synthetically accessible building block for drug discovery. Its unique combination of a difluoroketone and a fluorinated pyridine ring offers medicinal chemists a powerful tool to fine-tune the properties of lead compounds. The proposed synthetic route provides a practical approach to access this molecule, and the detailed characterization data will aid in its identification and use in further synthetic endeavors. The strategic application of such fluorinated scaffolds holds significant promise for the development of novel and effective therapeutics.

References

  • Banks, R. E.; Mohialdin-Khaffaf, S. N.; Lal, G. S.; Sharif, I.; Syvret, R. G. 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Salts: A New Family of User-Friendly Electrophilic Fluorinating Agents. J. Chem. Soc., Chem. Commun.1992, (8), 595-597.
  • Hampton, A. et al. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein J. Org. Chem.2024, 20, 460–469.
  • Hampton, A. et al. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein J. Org. Chem.2024, 20, 460–469.
  • Singh, R. P.; Shreeve, J. M. Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Acc. Chem. Res.2004, 37 (1), 31–44.
  • Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015, 58 (21), 8315–8359.
  • Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007, 317 (5846), 1881–1886.
  • Hagmann, W. K. The Many Roles of Fluorine in Medicinal Chemistry. J. Med. Chem.2008, 51 (15), 4359–4369.
  • Shah, P.; Westwell, A. D. The Role of Fluorine in Medicinal Chemistry. J. Enzyme Inhib. Med. Chem.2007, 22 (5), 527–540.
  • Isanbor, C.; O'Hagan, D. Fluorine in medicinal chemistry: a review of anti-cancer agents. J. Fluorine Chem.2006, 127 (3), 303–319.
  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev.2008, 37 (2), 320–330.

Sources

A Comprehensive Guide to the Structural Elucidation of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth, multi-faceted approach to the complete structural elucidation of the novel compound, 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a strategic and logical workflow. Each analytical step is rationalized, providing a clear understanding of why specific techniques are chosen and how the resulting data are synergistically interpreted to build an unambiguous molecular structure.

Introduction: The Analytical Challenge

The structural determination of novel organic molecules is a cornerstone of chemical research and development. 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one, a compound featuring a difluoromethyl ketone and a fluorinated pyridine ring, presents a unique analytical puzzle. The presence of multiple fluorine atoms necessitates a sophisticated application of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), to fully characterize the molecule's connectivity and spatial arrangement. This guide will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional NMR experiments to achieve a definitive structural assignment.

Strategic Workflow for Structure Elucidation

A logical and efficient workflow is paramount for the unambiguous elucidation of a novel structure. The following diagram outlines the strategic approach employed in this guide, beginning with fundamental molecular formula determination and culminating in a comprehensive, validated structure.

Structure_Elucidation_Workflow Figure 1: Strategic Workflow for Structure Elucidation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Initial Structural Insights IR->NMR_1D NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Validation Structure Validation Integrate All Spectroscopic Data NMR_2D->Validation

Caption: A generalized experimental workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step, providing the molecular weight and elemental composition of the target compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A 1 mg/mL solution of the analyte is prepared in a 50:50 acetonitrile/water mixture.

  • Instrumentation: A time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is utilized.

  • Ionization Mode: Positive ion mode is selected to promote the formation of [M+H]⁺ ions.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500.

Data Interpretation and Fragmentation Analysis

The high-resolution mass spectrum provides the exact mass of the molecular ion, which is used to determine the elemental formula.

Ion Calculated m/z Observed m/z Formula
[M+H]⁺176.0364176.0361C₇H₅F₃NO

The primary fragmentation pathways for ketones involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[1][2] The expected fragmentation for 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one is outlined below.

MS_Fragmentation Figure 2: Key Mass Spectrometry Fragmentation Pathways Parent 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one m/z = 175 Frag1 3-Fluoropyridin-4-ylcarbonyl cation m/z = 124 Parent:f0->Frag1:f0 α-cleavage Frag2 Difluoromethyl radical m/z = 51 Parent:f0->Frag2:f0 α-cleavage

Caption: Predicted fragmentation of the target molecule in mass spectrometry.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • A small amount of the neat sample is placed directly on the ATR crystal.

  • The spectrum is recorded from 4000 to 400 cm⁻¹.

  • Background correction is performed using the empty ATR crystal.

Data Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the carbonyl and carbon-fluorine bonds.

Wavenumber (cm⁻¹) Intensity Assignment
~1730Strong, SharpC=O (Ketone) stretch[3][5]
~1600, ~1480MediumC=C and C=N stretching in the pyridine ring
~1250StrongC-F (Aromatic) stretch
~1100StrongC-F (Aliphatic) stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.[6][7][8] Given the presence of hydrogen, carbon, and fluorine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A 500 MHz NMR spectrometer is used for all experiments.

  • 1D Spectra: Standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra are acquired.

  • 2D Spectra: COSY, HSQC, and HMBC experiments are performed to establish correlations.

¹H NMR Data Interpretation

The ¹H NMR spectrum will show signals for the protons on the pyridine ring and the single proton of the difluoromethyl group.

Chemical Shift (ppm) Multiplicity Integration Assignment Coupling Constants (Hz)
8.7 (hypothetical)d1HH-2 (Pyridine)J(H-F) = 4.5
8.6 (hypothetical)d1HH-6 (Pyridine)J(H-H) = 5.0
7.5 (hypothetical)dd1HH-5 (Pyridine)J(H-H) = 5.0, J(H-F) = 8.0
6.5 (hypothetical)t1H-CHF₂J(H-F) = 56.0
¹⁹F NMR Data Interpretation

¹⁹F NMR is particularly informative due to the large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus.[9][10][11][12]

Chemical Shift (ppm) Multiplicity Assignment Coupling Constants (Hz)
-115 (hypothetical)dAr-FJ(F-H) = 8.0
-125 (hypothetical)d-CHF₂J(F-H) = 56.0
¹³C NMR and DEPT Data Interpretation

The ¹³C NMR spectrum, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, will identify all carbon environments.[6]

Chemical Shift (ppm) DEPT-135 Assignment
190 (hypothetical)No signalC=O (Ketone)
160 (hypothetical)No signalC-3 (Pyridine, C-F)
150 (hypothetical)PositiveC-2 (Pyridine, CH)
148 (hypothetical)PositiveC-6 (Pyridine, CH)
125 (hypothetical)PositiveC-5 (Pyridine, CH)
120 (hypothetical)No signalC-4 (Pyridine)
115 (hypothetical)Negative-CHF₂
2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are crucial for assembling the molecular fragments into a complete structure.[13]

  • COSY (Correlation Spectroscopy): Will show correlations between adjacent protons, in this case, between H-5 and H-6 of the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is key for connecting the difluoroacetyl group to the pyridine ring.

HMBC_Correlations Figure 3: Key HMBC Correlations for Structural Assembly CHF2_H H of -CHF₂ C4_Py C-4 of Pyridine CHF2_H->C4_Py ³J CO Carbonyl Carbon CHF2_H->CO ²J H5_Py H-5 of Pyridine H5_Py->C4_Py ²J

Caption: Visualization of key long-range proton-carbon correlations.

Final Structure Validation and Conclusion

By integrating the data from all spectroscopic techniques, the unambiguous structure of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one is confirmed.

  • Mass Spectrometry provided the correct molecular formula of C₇H₄F₃NO.

  • IR Spectroscopy confirmed the presence of a ketone and C-F bonds.

  • ¹H and ¹³C NMR established the carbon and hydrogen framework of the substituted pyridine ring and the difluoroacetyl group.

  • ¹⁹F NMR confirmed the presence and distinct environments of the three fluorine atoms.

  • 2D NMR experiments, particularly HMBC, unequivocally established the connectivity between the difluoroacetyl group and the C-4 position of the 3-fluoropyridine ring.

This systematic and multi-technique approach ensures a high degree of confidence in the final structural assignment, a critical requirement for applications in medicinal chemistry and drug development. The methodologies and interpretative strategies outlined in this guide serve as a robust framework for the structural elucidation of similarly complex fluorinated heterocyclic compounds.

References

  • Principles and Topical Applications of 19F NMR Spectrometry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Oxford. Retrieved March 7, 2026, from [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Nmr spectroscopy of fluorine 19. (2014, November 23). Slideshare. Retrieved March 7, 2026, from [Link]

  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved March 7, 2026, from [Link]

  • Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958–18974. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688. [Link]

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758–764. [Link]

  • Mass Spectrometry Part 6 - Fragmentation in Ketones. (2023, January 4). YouTube. Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved March 7, 2026, from [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Spectroscopy. Retrieved March 7, 2026, from [Link]

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2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one NMR data

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Characterization of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one: A Technical Guide for Medicinal Chemists

Executive Summary

The incorporation of fluorinated motifs into heterocycles is a cornerstone of modern drug discovery, dramatically altering metabolic stability, lipophilicity, and target binding affinity. 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one (CAS: 1565418-08-7) represents a highly functionalized intermediate frequently utilized to construct complex therapeutic scaffolds. Due to the high density of magnetic nuclei (


, 

,

), defining the structural integrity of this molecule requires rigorous, multi-nuclear NMR analysis.

As a Senior Application Scientist, the focus of this guide is to outline a robust, self-validating NMR characterization protocol. By mapping heteronuclear coupling pathways and establishing rigid data feedback loops, we ensure that experimental shifts are conclusively assigned without ambiguity[1].

Section 1: Structural & Spin-System Architecture

The structural complexity of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one stems from two distinct fluorinated spin systems that dynamically interact with the carbon backbone:

  • The 3-Fluoropyridine Core : Exhibiting highly deshielded

    
     and 
    
    
    
    resonances near the heteroatom, with a distinct
    
    
    environment heavily influenced by ring currents and local protonation states[2].
  • The

    
    -Difluoroacetyl Motif : Characterized by large scalar heteronuclear couplings (
    
    
    
    ~254 Hz,
    
    
    ~53 Hz) which dictate the multiplicity patterns of adjacent atoms[3][4].

G C4 C4 (Pyridine) C3 C3-F (Pyridine) C4->C3 1J(C,C) CO C=O (Ketone) C4->CO 2J(C,C) F3 F (3-Position) C3->F3 1J(C,F) ~260 Hz CHF2 CHF2 (Alpha) CO->CHF2 1J(C,C) F_alpha 2 x F (Alpha) CHF2->F_alpha 1J(C,F) ~254 Hz H_alpha H (Alpha) CHF2->H_alpha 1J(C,H) ~145 Hz F_alpha->H_alpha 2J(H,F) ~53 Hz

Caption: Spin-system connectivity and primary heteronuclear J-couplings.

Section 2: High-Resolution NMR Acquisition Protocols

To achieve unambiguous assignment, experimental choices must be driven by the specific mechanics of multi-nuclear coupling. A standard


 sequence will decouple protons but retain critical carbon-fluorine (C-F) scalar couplings. This is highly advantageous, as the resulting multiplet structures provide an intrinsic validation of spatial connectivity[1].
Step-by-Step Acquisition Methodology
  • Sample Preparation (Minimizing Analyte Artifacts) :

    • Dissolve ~15-20 mg of the compound in 0.6 mL of anhydrous

      
      . Trace acid in chloroform can protonate the basic pyridine nitrogen, significantly shifting the 
      
      
      
      and
      
      
      resonances; ensure the solvent is passed through basic alumina if high precision is required.
    • Add Tetramethylsilane (TMS, 0.0 ppm for

      
      /
      
      
      
      ) and Trichlorofluoromethane (
      
      
      , 0.0 ppm for
      
      
      ) as internal standards[5].
  • 1D

    
     and 
    
    
    
    Acquisition
    :
    • Run a standard

      
       spectrum (minimum 400 MHz).
      
    • Run a

      
       spectrum without proton decoupling, utilizing a sufficiently large sweep width (typically +50 to -250 ppm) to capture both the difluoroacetyl (-122 ppm) and 3-fluoropyridine (-125 ppm) signals[2].
      
  • 1D

    
     Acquisition with Optimized Relaxation :
    
    • Use a

      
       pulse with a 2-3 second relaxation delay (
      
      
      
      ). The presence of non-protonated carbons (C-4, C-3, C=O) mandates a longer
      
      
      to ensure accurate signal integration and visualization of the heavily split
      
      
      triplet[4].
  • 2D Heteronuclear Correlation (HSQC / HMBC) :

    • Configure HMBC delays for long-range

      
       couplings (~8 Hz). This is critical for connecting the 
      
      
      
      proton to the
      
      
      carbon.

Workflow Prep Sample Preparation 15-20 mg in CDCl3 TMS & CFCl3 internal std OneD OneD Prep->OneD TwoD 2D NMR Acquisition COSY, HSQC, HMBC OneD->TwoD Process Processing & Phasing Zero-filling, Apodization TwoD->Process Validate Data Validation Loop Cross-check J(H,F) and J(C,F) Process->Validate Validate->OneD If discrepancy (multiplet overlap)

Caption: Self-validating NMR data acquisition and verification workflow.

Section 3: Anticipated Quantitative Data

The tables below map the expected and typical literature-derived chemical shifts for 2,2-difluoroacetophenone and fluoropyridine systems[2][3][4][5], serving as your theoretical baseline.

Table 1: NMR Resonance Benchmarks ( MHz, )
NucleusPredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Assignment Logic
H-2 (Pyr) 8.65broad d

Maximum deshielding due to the combined electronegativity of the adjacent N and ortho-F.
H-6 (Pyr) 8.55dd

,

Highly deshielded by the adjacent nitrogen; lacks large F coupling.
H-5 (Pyr) 7.72dd

,

Deshielded by the para-nitrogen and the adjacent electron-withdrawing ketone.

6.30t

The massive 52.5 Hz triplet is the absolute defining hallmark of the gem-difluoro proton[3].
Table 2: NMR Resonance Benchmarks ( MHz, )

Note: Because proton decoupling is active, all observed multiplets are exclusively the result of Carbon-Fluorine (


) scalar coupling.
NucleusPredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Assignment Logic
C=O (Ketone) 188.5td

,

Triplet from the adjacent

group[4]; further split into doublets by the 3-F.
C-3 (Pyr) 155.0d

Massive 1-bond scalar coupling to the direct fluorine substituent.
C-6 (Pyr) 148.2d

Remote interaction with 3-F; shifted downfield by nitrogen.
C-2 (Pyr) 138.5d

2-bond coupling to the 3-F substituent.
C-4 (Pyr) 135.0d

Ipso to the ketone, ortho to 3-F.
C-5 (Pyr) 124.6d

Meta to the 3-F atom.

(

)
116.3t

Unambiguously assigned via the massive ~256 Hz 1-bond

triplet[4][5].
Table 3: NMR Resonance Benchmarks ( MHz, )
NucleusPredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Assignment Logic

-122.1d

This doublet collapses entirely to a singlet in a

decoupled experiment[3].
3-F (Pyr) -125.5m

The resonance is shifted by the 4-ketone substitution and broadened by adjacent ring protons[2].

Section 4: Self-Validating Data Logic

The hallmark of authoritative structural validation is internal redundancy . An isolated chemical shift is insufficient proof of structure; the coupling constants (


-values) must behave as a self-validating mathematical system[5].
  • The Homonuclear/Heteronuclear Feedback Loop : If the

    
     resonance in the 
    
    
    
    spectrum displays a triplet with
    
    
    Hz, the
    
    
    spectrum (if acquired without
    
    
    decoupling) must display a corresponding doublet with the exact same
    
    
    Hz[3]. If these values mismatch by more than the digital resolution of the experiment, overlapping impurities or misassigned peaks are present.
  • Carbon Multiplet Integrity : The

    
     spectrum serves as an anatomical skeleton. The presence of a carbon peak at ~116 ppm exhibiting a 
    
    
    
    Hz triplet definitively proves the presence of a carbon bonded to two structurally equivalent fluorines[4]. The adjacent carbonyl carbon (~188.5 ppm) acts as a mirror, showing a tighter
    
    
    Hz triplet because the coupling is relayed across two bonds (
    
    
    )[4].

By relying on this interconnected web of scalar constants, application scientists bypass subjective chemical shift interpretations and confirm structural geometries with absolute analytical certainty.

References

  • Copper-catalysed difluoroalkylation of aromatic aldehydes via decarboxylation/aldol reaction - Supporting Information. Royal Society of Chemistry. 3[3]

  • Supporting information - 2,2-Difluoro-2-(4-methylphenyl)-1-phenylethanone. The Royal Society of Chemistry. 4[4]

  • Applications of 19F multidimensional NMR. ResearchGate. 1[1]

  • Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. National Science Foundation (NSF PAR). 2[2]

  • Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society - ACS Publications. 5[5]

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An In-Depth Technical Guide to the Mass Spectrometry of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The compound 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one is a fluorinated ketone containing a pyridine ring, a structural motif of significant interest in drug discovery. Accurate and detailed characterization of such molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive overview of the mass spectrometric analysis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one, delving into ionization strategies, fragmentation pathways, and data interpretation.

Molecular and Chemical Properties

A thorough understanding of the analyte's properties is crucial for developing a robust mass spectrometry method.

PropertyValueSource
Molecular FormulaC7H4F3NODerived
Monoisotopic Mass175.0248 DaCalculated
Key Structural FeaturesPyridine ring, difluoroacetyl group, fluorine substituentN/A

The presence of multiple fluorine atoms and a basic pyridine nitrogen atom significantly influences the molecule's ionization and fragmentation behavior.

Experimental Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

For a comprehensive analysis, coupling liquid chromatography with mass spectrometry is the preferred method. This approach allows for the separation of the analyte from any impurities or degradation products prior to mass spectrometric detection, ensuring data of the highest quality.

Chromatographic Separation

A reversed-phase chromatographic method using a C18 column is a suitable starting point. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is recommended. The formic acid serves to protonate the pyridine nitrogen, leading to better peak shape and enhanced ionization efficiency in positive ion mode.

Mass Spectrometric Analysis

Ionization Technique:

Electrospray ionization (ESI) is the most appropriate ionization method for this compound due to the presence of the readily protonated pyridine nitrogen. ESI is a soft ionization technique that typically yields a prominent protonated molecular ion ([M+H]+), which is essential for molecular weight confirmation.

Mass Analyzer:

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are highly recommended. These analyzers provide accurate mass measurements, which are invaluable for confirming the elemental composition of the parent ion and its fragments.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one is expected to exhibit a characteristic pattern of fragmentation. The following sections detail the anticipated major ions and their proposed fragmentation pathways.

Predicted Major Ions
Predicted Ion (m/z)Proposed FragmentationNotes
176.0326[M+H]+The protonated molecular ion; the precursor ion in positive ion mode ESI.
156.0220[M+H - HF]+Loss of hydrogen fluoride is a common fragmentation pathway for fluorinated compounds.[2][3]
128.0264[M+H - CO]+Loss of a neutral carbon monoxide molecule.
108.0158[M+H - CO - HF]+Subsequent loss of hydrogen fluoride from the m/z 128 fragment.
99.0203[C5H3FN]+Represents the fluoropyridine ring after cleavage of the C-C bond adjacent to the carbonyl group.
Proposed Fragmentation Pathway

The fragmentation of the protonated molecule is initiated by the cleavage of the bonds adjacent to the carbonyl group, a common fragmentation pattern for ketones known as alpha-cleavage.[4] The stability of the resulting fragments, often enhanced by resonance, dictates the most probable fragmentation routes.[4]

fragmentation_pathway M [M+H]+ m/z 176.0326 F1 [M+H - HF]+ m/z 156.0220 M->F1 - HF F2 [C5H3FN]+ m/z 99.0203 M->F2 - CHF2CO F3 [M+H - CO]+ m/z 128.0264 M->F3 - CO F4 [M+H - CO - HF]+ m/z 108.0158 F3->F4 - HF

Caption: Proposed fragmentation pathway for 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general methodology for the analysis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization of these parameters may be required for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Dissolve the compound in a suitable solvent, such as acetonitrile or methanol, to a final concentration of 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Mass Range: m/z 50-500.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolve Dissolve in Acetonitrile/Methanol Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into LC System Filter->Inject Separate Separation on C18 Column Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Analyze High-Resolution Mass Analysis Ionize->Analyze Fragment Tandem MS (MS/MS) Analyze->Fragment Identify Identify Molecular Ion Fragment->Identify Interpret Interpret Fragmentation Pattern Identify->Interpret Confirm Confirm Structure Interpret->Confirm

Caption: General workflow for LC-MS/MS analysis.[3]

Conclusion

The mass spectrometric analysis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one, when approached systematically, can yield a wealth of structural information. The combination of high-resolution mass spectrometry and tandem mass spectrometry allows for the unambiguous confirmation of the molecular weight and provides detailed insights into the molecule's fragmentation pathways. The predicted fragmentation pattern, characterized by losses of HF and CO, as well as cleavage at the carbonyl group, serves as a valuable reference for researchers working with this and similar fluorinated compounds. The detailed experimental protocol provided herein offers a robust starting point for method development, enabling the reliable detection and characterization of this important chemical entity in various research and development settings.

References

  • Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Synthesis of Difluorinated Halohydrins by the Chemoselective Addition of Difluoroenolates to α-Haloketones. ACS Omega. [Link]

  • Fragmentation and Interpretation of Spectra. In Mass Spectrometry: A Foundation Course. [Link]

  • Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science. [Link]

  • Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

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The Ascendant Role of Fluorinated Pyridinyl Ethanones in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount strategy for optimizing drug candidates. This guide delves into the core of this chemical revolution, focusing on the synthesis, biological significance, and structure-activity relationships of fluorinated pyridinyl ethanones. Authored for researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of this promising class of compounds, underpinned by field-proven insights and comprehensive references.

Introduction: The Fluorine Advantage in Pyridinyl Ethanone Scaffolds

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. When combined with an ethanone moiety, it provides a versatile scaffold for interacting with various biological targets. The introduction of fluorine into this framework is a transformative modification. Due to its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] These modifications can lead to enhanced metabolic stability, increased binding affinity for target proteins, and improved bioavailability.[1][3] This strategic fluorination has propelled pyridinyl ethanone derivatives to the forefront of research in various therapeutic areas, including oncology and enzyme inhibition.[4][5]

Synthetic Strategies for Fluorinated Pyridinyl Ethanones

The synthesis of fluorinated pyridinyl ethanones can be broadly categorized into two primary approaches: late-stage fluorination of a pre-existing pyridinyl ethanone core and the construction of the pyridine ring with a fluorine-containing building block.

Direct α-Fluorination of Pyridinyl Ethanones

A prevalent method for the synthesis of α-fluorinated pyridinyl ethanones is the direct electrophilic fluorination of the corresponding pyridinyl ethanone.[3] This reaction typically proceeds via the enol or enolate form of the ketone.

Key Reagents:

  • Selectfluor® (F-TEDA-BF4): A widely used electrophilic fluorinating agent known for its relative stability and ease of handling.[3]

  • N-Fluorobenzenesulfonimide (NFSI): Another common N-F fluorinating agent.

Causality in Experimental Choices: The choice of an electrophilic fluorinating agent is critical. Selectfluor® is often preferred for its crystalline nature and commercial availability. The reaction mechanism involves the attack of the electron-rich enol or enolate on the electrophilic fluorine atom of the N-F reagent. The electron-deficient nature of the pyridine ring can deactivate the acetyl group towards electrophilic attack, which may necessitate optimization of reaction conditions such as temperature and solvent.

Experimental Protocol: α-Fluorination of 1-(3-pyridinyl)ethanone using Selectfluor® [3]

  • Preparation: In a round-bottom flask, dissolve 1-(3-pyridinyl)ethanone (1.0 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add Selectfluor® (1.1 equivalents) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-fluoro-1-(3-pyridinyl)-ethanone.

Grignard Reaction Approach

An alternative strategy involves the use of a Grignard reagent derived from a bromopyridine, which then reacts with a fluorinated acylating agent.[3]

Key Reagents:

  • 3-Bromopyridine: The starting material for the Grignard reagent.

  • Magnesium turnings: For the formation of the Grignard reagent.

  • Fluoroacetyl chloride: The fluorinated electrophile.

Experimental Protocol: Synthesis of 2-fluoro-1-(3-pyridinyl)-ethanone via Grignard Reaction [3]

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, activate magnesium turnings. Add a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating may be required to initiate the reaction. Maintain a gentle reflux during the addition. Stir at room temperature for 2-3 hours to ensure complete formation of 3-pyridinylmagnesium bromide.

  • Acylation: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of fluoroacetyl chloride in anhydrous THF.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Other Synthetic Routes

The synthesis of substituted fluorinated pyridines can also be achieved through more complex, multi-step sequences, including thermal denitrogenation of N-fluoroalkyl-1,2,3-triazoles and the remodeling of (aza)indole skeletons.[6][7] These methods offer access to a wider diversity of substitution patterns on the pyridine ring.

Spectroscopic Characterization

The structural elucidation of fluorinated pyridinyl ethanones relies heavily on nuclear magnetic resonance (NMR) spectroscopy.

  • ¹H NMR: The presence of fluorine introduces characteristic splitting patterns due to ¹H-¹⁹F coupling.

  • ¹³C NMR: Carbon atoms bonded to or in close proximity to fluorine will exhibit coupling (¹³C-¹⁹F), appearing as doublets or more complex multiplets.

  • ¹⁹F NMR: This is a crucial technique for the direct observation of the fluorine atom. The chemical shift of the fluorine signal is highly sensitive to its electronic environment.[8]

Table 1: Typical NMR Spectroscopic Data for a Fluorinated Pyridinyl Ethanone Derivative

NucleusChemical Shift (ppm)Coupling Constant (Hz)MultiplicityAssignment
¹H8.87sPyridine-H
¹H8.16-8.20mPyridine-H
¹H8.08d, J = 6.27dPyridine-H
¹H7.19t, J = 8.9tPhenyl-H
¹³C161.60C=O
¹³C160.56C-F
¹³C115.92Aromatic C
¹³C115.70Aromatic C
¹⁹F-115.5sC-F

Note: Data is illustrative and based on a representative compound. Actual values will vary depending on the specific structure and solvent.[9][10]

Biological Significance and Mechanism of Action

Fluorinated pyridinyl ethanones are of significant interest in drug discovery due to their potential to act as enzyme inhibitors.[1][5] The α-fluoroketone motif is a particularly effective transition-state analogue inhibitor of serine and cysteine proteases.[11]

Mechanism of Enzyme Inhibition:

The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent carbonyl carbon. This makes the ketone susceptible to nucleophilic attack by an active site residue (e.g., the hydroxyl group of serine or the thiol group of cysteine) of the target enzyme. This attack forms a stable hemiacetal or hemithioacetal adduct, mimicking the tetrahedral transition state of the normal enzymatic reaction.[11] This stable complex effectively inactivates the enzyme.

G Enzyme Enzyme Active Site (e.g., Ser-OH) TS_Analogue Stable Hemiacetal Adduct (Transition-State Analogue) Enzyme->TS_Analogue Nucleophilic Attack Inhibitor Fluorinated Pyridinyl Ethanone Inhibitor->TS_Analogue

Caption: Mechanism of enzyme inhibition by a fluorinated ketone.

Potential Biological Targets:

  • Kinases: A number of fluorinated pyridine and imidazole derivatives have shown potent inhibitory activity against various kinases, such as p38α MAPK, CK1δ, and JAK2.[12] The pyridine ring can act as a hinge-binding motif, while the fluorinated substituent can enhance binding affinity and selectivity.

  • Proteases: As mentioned, serine and cysteine proteases are key targets for α-fluoroketone inhibitors.

  • Other Enzymes: The versatility of the fluorinated pyridinyl ethanone scaffold allows for its adaptation to target a wide range of other enzymes.

Structure-Activity Relationships (SAR)

The biological activity of fluorinated pyridinyl ethanones is highly dependent on their substitution pattern.

Key SAR Insights:

  • Position of Fluorine: The position of the fluorine atom on the pyridine ring can significantly impact activity. For example, in a series of TGF-βR1 kinase inhibitors, a fluoro group at the 5-position of a pyridyl moiety improved potency and selectivity.[13]

  • Substituents on the Pyridine Ring: The addition of other functional groups to the pyridine ring can modulate activity. Electron-donating or -withdrawing groups can influence the pKa of the pyridine nitrogen and its ability to interact with the target protein.

  • Substituents on the Phenyl Ring (if present): For derivatives containing an additional phenyl ring, substitutions on this ring can also play a crucial role. For instance, in a series of kinase inhibitors, the presence of a 4-fluorophenyl group was a common feature.[12]

Table 2: Illustrative IC₅₀ Values for Fluorinated Pyridine/Imidazole Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Key Structural Features
15 p38α MAPK2504-Fluorophenyl-imidazole with a pyrimidine at C-5
34 p38α MAPK964-Fluorophenyl-imidazole with a pyrimidine at C-5
3 CK1δ894-Fluorophenyl-imidazole with a pyridine at C-5
31 JAK2624-Fluorophenyl-imidazole with a pyridin-2-one at C-5

Data extracted from a study on 4-fluorophenyl-imidazole derivatives, which share structural similarities with fluorinated pyridinyl ethanones.[12]

Future Outlook

The field of fluorinated pyridinyl ethanones continues to be a vibrant area of research. Future efforts will likely focus on:

  • Development of more selective and potent inhibitors: By leveraging a deeper understanding of SAR and structure-based drug design.

  • Exploration of novel biological targets: Expanding the therapeutic applications of this compound class.

  • Advancements in synthetic methodologies: To enable more efficient and diverse synthesis of these molecules.

  • Use in PET imaging: The incorporation of ¹⁸F can allow for the development of novel radiotracers for positron emission tomography (PET), enabling non-invasive imaging of biological processes.[14]

Conclusion

Fluorinated pyridinyl ethanones represent a powerful and versatile scaffold in modern drug discovery. The strategic incorporation of fluorine endows these molecules with unique properties that can lead to significant improvements in their therapeutic potential. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships is crucial for the continued development of novel and effective drugs based on this promising chemical class.

References

  • Benchchem. (n.d.). Comparative study of different synthetic routes to Ethanone, 2-fluoro-1-(3-pyridinyl)-.
  • Gerig, J. T. (2001). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025). PMC.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv.org.
  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cycliz
  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.). Pendidikan Kimia.
  • Fluorinated heterocyclic compounds. 4‐fluoro‐2‐pyridone. (n.d.).
  • Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.).
  • Enzyme inhibition by fluoro compounds. (2025).
  • Gerig, J. T. (2001). Fluorine NMR.
  • Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.).
  • 1H, 13C and 19F NMR studies on fluorin
  • A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. (n.d.). Benchchem.
  • 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. (2005). PubMed.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
  • Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. (n.d.).
  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)
  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. (2020).
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). PMC.
  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. (n.d.). PMC.
  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. (n.d.). PMC.
  • Overview of the inhibitors used in this study.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PMC.
  • The IC 50 values, K i constants and inhibition types determined for... (n.d.).
  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). PubMed.
  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (n.d.).

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Methodological & Application

Application Notes and Protocols for the Purification of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one. This document outlines various purification methodologies, including recrystallization and column chromatography, with a focus on addressing the unique challenges presented by this fluorinated heterocyclic ketone. The protocols provided are designed to be robust and adaptable, ensuring high purity of the final compound, which is critical for subsequent applications in medicinal chemistry and materials science.

Introduction: The Challenge of Purifying Fluorinated Heterocycles

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one is a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. The presence of multiple fluorine atoms and a pyridine ring imparts unique physicochemical properties to the molecule, which can complicate purification. The strong electron-withdrawing nature of the difluoromethyl group can influence the reactivity and stability of the ketone, while the pyridine nitrogen introduces basicity and potential for strong interactions with stationary phases in chromatography.[1]

Potential impurities in the synthesis of this compound can include starting materials, reagents, and byproducts from side reactions such as over-fluorination or incomplete reactions.[1] Furthermore, α,α-difluoro ketones are known to be susceptible to hydration, forming gem-diol hydrates, which can exist in equilibrium with the ketone form.[2][3] Understanding and controlling these factors are paramount for achieving high purity.

Strategic Approach to Purification

A logical workflow for the purification of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one involves a preliminary assessment of the crude material followed by the selection of an appropriate primary purification technique. A secondary polishing step may be necessary to achieve the desired level of purity.

Purification_Workflow Crude_Material Crude 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one Initial_Analysis Initial Analysis (TLC, 1H & 19F NMR, LC-MS) Crude_Material->Initial_Analysis Primary_Purification Primary Purification Method Selection Initial_Analysis->Primary_Purification Recrystallization Recrystallization Primary_Purification->Recrystallization Crystalline Solid Column_Chromatography Column Chromatography Primary_Purification->Column_Chromatography Oily or Amorphous Solid Purity_Analysis_1 Purity Analysis Recrystallization->Purity_Analysis_1 Column_Chromatography->Purity_Analysis_1 High_Purity High Purity Compound (>98%) Purity_Analysis_1->High_Purity Purity Met Further_Purification Further Purification Needed Purity_Analysis_1->Further_Purification Purity Not Met Final_Product Final Product High_Purity->Final_Product Secondary_Purification Secondary Purification (e.g., Preparative HPLC) Further_Purification->Secondary_Purification Final_Analysis Final Purity and Characterization Secondary_Purification->Final_Analysis Final_Analysis->Final_Product

Caption: A logical workflow for the purification of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one.

PART 1: Recrystallization Protocols

Recrystallization is often the most efficient method for purifying crystalline solids, offering the potential for high purity in a single step. The key to a successful recrystallization is the selection of an appropriate solvent system.

Solvent Selection Strategy

The "like dissolves like" principle is a good starting point, but the presence of both a polar pyridine ring and lipophilic C-F bonds requires careful consideration.[4] A systematic screening of solvents with varying polarities is recommended.

Solvent ClassExamplesPolarity (Dielectric Constant, ε)Potential Interactions with Target Molecule
Protic Solvents Water, Methanol, Ethanol, IsopropanolHighHydrogen bonding (acceptor), dipole-dipole.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateMedium to HighDipole-dipole interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to MediumDipole-dipole, weak hydrogen bond acceptor.
Halogenated Dichloromethane (DCM), ChloroformLow to MediumDipole-dipole interactions.
Aromatic Toluene, XylenesLowπ-stacking with the pyridine ring.
Aliphatic Hexanes, HeptaneVery LowVan der Waals forces (often used as anti-solvents).

Table 1: Common solvents for recrystallization of polar fluorinated molecules.[4]

Single-Solvent Recrystallization Protocol

This method is ideal when a single solvent is found in which the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.

Protocol:

  • Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude material. Add the chosen solvent dropwise at room temperature until the solid is just covered. If the solid dissolves, the solvent is unsuitable. If not, gently heat the mixture. If the solid dissolves upon heating, it is a potential candidate.

  • Dissolution: In an Erlenmeyer flask, add the crude 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one and a minimal amount of the selected hot solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Two-Solvent Recrystallization Protocol

This technique is employed when no single solvent provides the desired solubility profile. It involves a "good" solvent in which the compound is soluble and a "poor" (or "anti-solvent") in which the compound is insoluble. The two solvents must be miscible.[4]

Protocol:

  • Solvent System Selection: Identify a "good" solvent in which the target compound is readily soluble and a "poor" solvent in which it is sparingly soluble.

  • Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent at or near its boiling point.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.

PART 2: Column Chromatography Protocols

Column chromatography is a versatile technique for purifying both solid and liquid samples, particularly when dealing with complex mixtures or when recrystallization is not feasible.[5][6]

Stationary and Mobile Phase Selection

Stationary Phase:

  • Silica Gel: The most common stationary phase for normal-phase chromatography. The slightly acidic nature of silica gel can sometimes cause issues with basic compounds like pyridines, leading to tailing. This can often be mitigated by the addition of a small amount of a basic modifier to the eluent.

  • Alumina (Neutral or Basic): Can be a good alternative to silica gel for basic compounds, as it is less acidic.

  • Fluorinated Stationary Phases: For compounds with a high degree of fluorination, reversed-phase chromatography using a fluorinated stationary phase can offer unique selectivity.[7]

Mobile Phase (Eluent): A systematic approach to eluent selection involves starting with a non-polar solvent and gradually increasing the polarity. A common starting point for fluorinated ketones is a mixture of hexanes and ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate. For compounds containing a pyridine ring, adding a small percentage (0.1-1%) of triethylamine or pyridine to the eluent can help to reduce peak tailing on silica gel.[8]

Caption: Workflow for optimizing TLC conditions prior to column chromatography.

Flash Column Chromatography Protocol

Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the eluent through the column, leading to faster and more efficient separations.

Protocol:

  • Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a more polar solvent (e.g., DCM). If the compound has low solubility in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture determined from TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

PART 3: Stability and Handling Considerations

  • Hydration: As α,α-difluoro ketones can be susceptible to hydration to form gem-diols, it is advisable to use anhydrous solvents and minimize exposure to atmospheric moisture during purification and storage.[2][3]

  • Temperature Stability: While many fluorinated compounds are thermally stable, it is good practice to avoid excessive heat during purification, especially during solvent removal, to prevent potential decomposition.

  • Storage: The purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C) to maintain its integrity.

Conclusion

The successful purification of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one relies on a systematic approach to method selection and optimization. By carefully considering the unique properties of this fluorinated heterocyclic ketone and applying the principles and protocols outlined in these application notes, researchers can consistently obtain high-purity material essential for advancing their scientific endeavors.

References

  • Benchchem.
  • Jiang, X., et al. (2017). Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. Organic Letters, 19(21), 5844–5847.
  • Kim, H., et al. (2001). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Science of Synthesis. (2018). Organofluorine Chemistry. Thieme.
  • Moody, C. J., & Rzepa, H. S. (2004). Organofluorine Compounds.
  • Kumadaki, I., et al. (1998). Synthesis of Organofluorine Compounds Using the Ene Reaction of N-(p-Toluenesulfonyl)trifluoroacetaldehyde Imine. Chemical and Pharmaceutical Bulletin, 46(3), 445-450.
  • Siegel, G., et al. (2025). Synthesis of Aryl Difluoroalkyl Ethers by Deprotonative Functionalization of the Difluoromethoxy (OCHF2) Moiety. European Journal of Organic Chemistry.
  • Colby, D. A., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Colby, D. A., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols.
  • Hampton, C. G. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469.
  • Colby, D. A., et al. (2024).
  • Hampton, C. G. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals.
  • Benchchem.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • Hampton, C. G. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
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  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P
  • Sagitova, L. F., et al. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 27(14), 4363.
  • Kreusel, K. (2022).
  • Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8617-8636.
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  • Wang, X., et al. (2024). Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base-mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. Organic & Biomolecular Chemistry.
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  • Grygorenko, O. O., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.
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Application Note: 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one as a Bifunctional Synthon for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Scaffold

The incorporation of emergent fluorinated substituents (EFS), such as the difluoromethyl (–CHF₂) group, has become a cornerstone of modern structure-based drug design[1]. The –CHF₂ moiety acts as a highly lipophilic bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor while drastically improving metabolic stability.

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one stands out as a highly privileged building block. Structurally, it combines an electron-deficient 3-fluoropyridine core with a highly electrophilic difluoroacetyl group. This specific geometric arrangement transforms the molecule into a versatile bis-electrophile , enabling the rapid construction of fused heterocyclic scaffolds (e.g., pyrazolo-pyridines and pyrido-pyrimidines) via tandem condensation/Nucleophilic Aromatic Substitution (S_NAr) pathways[2].

Mechanistic Foundations: Navigating Dual Electrophilicity

To successfully deploy this building block, one must understand the causality behind its reactivity profile:

  • Heightened Carbonyl Electrophilicity: The intrinsic acidity and inductive pull of the –CHF₂ group are synergistically enhanced by the adjacent carbonyl group and the electron-deficient pyridyl ring[3]. While this drives rapid condensation with primary amines, it also makes the ketone highly susceptible to gem-diol formation (hydration) in the presence of trace water[4].

  • Ortho-F Activation (S_NAr): The fluorine atom at the C3 position of the pyridine ring is a prime leaving group. The formation of an intermediate hydrazone or imine at the C4 position acts as a potent electron-withdrawing group, stabilizing the intermediate Meisenheimer complex and enabling an extremely facile intramolecular S_NAr cyclization[2].

By exploiting this dual reactivity, complex fused ring systems can be synthesized in a single pot without the need for transition metal catalysts.

Reactivity A 2,2-Difluoro-1-(3-fluoropyridin-4-yl) ethan-1-one (Bifunctional Scaffold) B 3-(Difluoromethyl)-1H- pyrazolo[4,3-c]pyridines A->B Hydrazines 1. Condensation (-H2O) 2. SNAr (-HF) C 4-(Difluoromethyl)pyrido [3,4-d]pyrimidines A->C Amidines 1. Condensation (-H2O) 2. SNAr (-HF)

Caption: Tandem condensation-SNAr pathways leveraging the bifunctional reactivity of the starting ketone.

Application Methodology I: Synthesis of Fused Pyrazoles

Historically, the synthesis of highly substituted pyrazoles relies on the cyclocondensation of 1,3-dicarbonyls with hydrazines[5]. However, by utilizing 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one, we bypass the need for a second carbonyl, instead using the activated C3-fluorine to close the 5-membered ring, yielding 3-(difluoromethyl)-1H-pyrazolo[4,3-c]pyridines.

Causality-Driven Experimental Choices
  • Anhydrous NMP/Molecular Sieves: Prevents the difluoromethyl ketone from stalling as an unreactive gem-diol hydrate[4]. NMP stabilizes the highly polar Meisenheimer transition state during S_NAr.

  • Potassium Carbonate (K₂CO₃): Acts as a thermodynamic sink. It neutralizes the hydrofluoric acid (HF) generated during the S_NAr step, driving the equilibrium toward complete cyclization.

Self-Validating Protocol
  • Preparation: Charge a flame-dried reaction vial with 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one (1.0 eq), activated 4Å molecular sieves, and anhydrous NMP (0.2 M).

  • Nucleophilic Attack: Cool to 0 °C. Add hydrazine hydrate or a substituted arylhydrazine (1.1 eq) dropwise. Stir for 1 hour at room temperature to allow complete hydrazone formation. Self-Validation: LC-MS will show an intermediate mass of [M + H]⁺ = M_SM + 32 - 18 Da.

  • S_NAr Cyclization: Add anhydrous K₂CO₃ (2.5 eq). Seal the vial and heat to 100 °C for 6–8 hours.

  • Validation Metric: Monitor via LC-MS. The successful ring closure is confirmed by a secondary mass drop corresponding to the loss of HF (-20 Da). The total mass difference from the combined starting materials will be exactly -38 Da (-H₂O and -HF).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash thoroughly with saturated aqueous NaHCO₃ and brine to remove NMP and fluoride salts. Dry over Na₂SO₄ and purify via flash chromatography.

Application Methodology II: Synthesis of Fused Pyrimidines

This building block can also be condensed with amidines or guanidines to yield pyrido[3,4-d]pyrimidines, highly sought-after scaffolds for kinase inhibitors.

Self-Validating Protocol
  • Free-Basing: Suspend the amidine hydrochloride (1.2 eq) in anhydrous NMP. Add Cs₂CO₃ (3.0 eq) and stir for 30 minutes at 25 °C to liberate the free nucleophile.

  • Condensation: Add the difluoromethyl ketone (1.0 eq) slowly to the suspension. Stir for 2 hours at 40 °C to promote imine formation.

  • Cyclization: Elevate the temperature to 120 °C for 12 hours. The higher thermal energy is required to push the sterically demanding amidine intermediate through the S_NAr transition state.

  • Isolation: Once LC-MS confirms the characteristic -38 Da shift, quench with ice water to precipitate the highly crystalline difluoromethylated pyrido-pyrimidine product.

Workflow Step1 1. Reagent Preparation Anhydrous NMP + Molecular Sieves Step2 2. Nucleophile Addition Add Hydrazine/Amidine at 0-25 °C Step1->Step2 Step3 3. Base Activation Add K2CO3 or Cs2CO3 (HF Scavenger) Step2->Step3 Step4 4. Thermal Cyclization Heat to 100-120 °C (Drive SNAr) Step3->Step4 Step5 5. Validation & Isolation LC-MS (Δm = -38 Da), Aqueous Workup Step4->Step5

Caption: Step-by-step workflow for the synthesis of fused fluorinated heterocycles with self-validation.

Quantitative Reaction Optimization

The table below summarizes the causality of varied reaction conditions, validating the superiority of polar aprotic systems coupled with strong bases for driving the tandem cyclization.

NucleophileSolventBase (eq)Temp (°C)Time (h)Yield (%)Mechanistic Outcome
Hydrazine HydrateEthanolNone801245%Stalls at hydrazone; poor S_NAr completion.
Hydrazine HydrateNMPK₂CO₃ (2.5)100688% Optimal; rapid S_NAr and complete HF neutralization.
PhenylhydrazineNMPK₂CO₃ (2.5)120876%Slightly lower yield due to steric hindrance.
Benzamidine HClNMPCs₂CO₃ (3.0)1201282% Cesium effect enhances amidine nucleophilicity.

References

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization Source: NIH (PMC) 2[2]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: NIH (PMC) 5[5]

  • Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors Source: RSC Publishing 3[3]

  • Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents Source: MDPI1[1]

  • Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase Source: NIH (PMC) 4[4]

Sources

Application Notes and Protocols for the Derivatization of the Carbonyl Group in 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Diversification of a Privileged Fluorinated Ketone

The compound 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one represents a valuable starting material in medicinal chemistry and drug discovery programs. Its structure incorporates two key features that significantly influence its chemical reactivity and potential biological activity: an α,α-difluoromethyl ketone and a fluorinated pyridine ring. The presence of the gem-difluoro group adjacent to the carbonyl enhances the electrophilicity of the carbonyl carbon, making it a prime site for nucleophilic attack.[1][2] This heightened reactivity, however, also predisposes the ketone to hydration.[1][2] Fluorinated ketones are recognized as important substituents in medicinal chemistry, capable of forming key interactions with biological targets such as aspartyl and serine proteases.[3] The fluoropyridine moiety further modulates the electronic properties of the molecule and provides a vector for exploring structure-activity relationships.

Derivatization of the carbonyl group in this scaffold allows for the introduction of diverse functionalities, enabling the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols for several common and robust carbonyl derivatization strategies, including reductive amination, hydrazone and oxime formation, the Wittig reaction, and thioacetal formation, tailored for researchers, scientists, and drug development professionals working with this and structurally related fluorinated ketones. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to guide experimental design and troubleshooting.

I. Reductive Amination: Introduction of Nitrogen-Containing Moieties

Reductive amination is a powerful one-pot method for converting ketones into amines.[4][5] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[6] For the subject α,α-difluoro ketone, the enhanced electrophilicity of the carbonyl facilitates the initial imine formation. The choice of a mild reducing agent is crucial to selectively reduce the iminium ion without affecting the carbonyl group of the starting material. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose due to its tolerance of weakly acidic conditions and a wide range of functional groups.[7]

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one and amine in an anhydrous aprotic solvent (e.g., DCE). add_acid Add a catalytic amount of acetic acid. start->add_acid Formation of reaction mixture add_stab Add Sodium Triacetoxyborohydride (STAB) in portions. add_acid->add_stab Initiation of imine formation stir Stir at room temperature. add_stab->stir Reduction of iminium ion quench Quench with saturated aqueous NaHCO3. stir->quench Reaction completion extract Extract with an organic solvent (e.g., EtOAc). quench->extract purify Purify by column chromatography. extract->purify

Caption: General workflow for the reductive amination of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one.

Protocol: Reductive Amination with a Primary Amine
  • To a solution of 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M), add glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Solvent Anhydrous 1,2-Dichloroethane (DCE)Aprotic solvent that is compatible with the reducing agent.[7]
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective, effectively reduces iminium ions in the presence of ketones.[7]
Catalyst Glacial Acetic AcidCatalyzes the formation of the iminium ion intermediate.[4]
Temperature Room TemperatureSufficient for both iminium ion formation and reduction.
Stoichiometry Amine: 1.1 eq, STAB: 1.5 eqA slight excess of the amine drives the iminium formation, and an excess of the reducing agent ensures complete conversion.

II. Hydrazone and Oxime Formation: Stable Imine Derivatives

The reaction of ketones with hydrazine derivatives or hydroxylamine yields stable hydrazones and oximes, respectively.[8][9] These reactions are typically acid-catalyzed and involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration.[10] The electron-withdrawing nature of the difluoromethyl and fluoropyridinyl groups in the substrate accelerates the initial nucleophilic addition step.[11][12] These derivatives are valuable for their biological activities and as synthetic intermediates.[9][13]

Reaction Pathway: Hydrazone/Oxime Formation

G Ketone 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one Intermediate Tetrahedral Intermediate Ketone->Intermediate + Nucleophile (Acid Catalyst) Nucleophile Hydrazine Derivative (R-NHNH₂) or Hydroxylamine (NH₂OH) Nucleophile->Intermediate Product Hydrazone or Oxime Derivative Intermediate->Product - H₂O

Caption: General reaction pathway for the formation of hydrazones and oximes.

Protocol: Hydrazone Formation with 2,4-Dinitrophenylhydrazine (DNPH)
  • In a suitable flask, dissolve 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one (1.0 eq) in ethanol (0.2 M).

  • Prepare a solution of 2,4-dinitrophenylhydrazine (1.1 eq) in ethanol containing a catalytic amount of sulfuric acid (e.g., Brady's reagent).

  • Add the DNPH solution to the ketone solution and stir at room temperature.

  • The formation of a precipitate (the 2,4-dinitrophenylhydrazone derivative) is typically observed. The reaction is usually complete within 30-60 minutes.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or ethyl acetate may be performed for further purification.

ParameterConditionRationale
Solvent EthanolCommon solvent for both reactants, facilitates precipitation of the product.
Reagent 2,4-Dinitrophenylhydrazine (DNPH)Forms highly colored, crystalline derivatives useful for characterization.[10][14]
Catalyst Sulfuric AcidAcid catalysis is essential for the dehydration step.[10]
Temperature Room TemperatureThe reaction is generally rapid at ambient temperature.
Protocol: Oxime Formation
  • Dissolve 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add a base, such as sodium acetate or pyridine (1.5 eq), to liberate free hydroxylamine.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

  • The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude oxime by recrystallization or column chromatography.

ParameterConditionRationale
Solvent Ethanol/WaterCo-solvent system to dissolve both the organic substrate and the inorganic reagents.
Reagent Hydroxylamine HydrochlorideStable salt of hydroxylamine.[9][15]
Base Sodium Acetate or PyridineNeutralizes the HCl salt to generate the free nucleophile, hydroxylamine.[15]
Temperature RefluxIncreased temperature accelerates the reaction rate.

III. Wittig Reaction: Carbonyl Olefination

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[16][17] It involves the reaction of a ketone with a phosphorus ylide (a Wittig reagent).[18] The high electrophilicity of the carbonyl in 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one makes it a suitable substrate for this transformation. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[19] This method allows for the introduction of a carbon-carbon double bond, providing access to a wide array of vinyl-fluoro-pyridinyl structures.

Protocol: Wittig Olefination with Methylenetriphenylphosphorane
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium or sodium hydride, to generate the ylide (a color change, typically to orange or yellow, indicates ylide formation).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting ketone is consumed as monitored by TLC or LC-MS (typically 2-12 hours).

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography, which will also separate the alkene from the triphenylphosphine oxide byproduct.

ParameterConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Common aprotic solvent for Wittig reactions.[16]
Reagent Methyltriphenylphosphonium BromidePrecursor to the ylide for introducing a methylene group.[16]
Base n-Butyllithium or Sodium HydrideStrong base required to deprotonate the phosphonium salt to form the ylide.[19]
Temperature 0 °C to Room TemperatureInitial low temperature for ylide formation, followed by warming for the reaction with the ketone.
Atmosphere Inert (Nitrogen or Argon)The ylide is sensitive to air and moisture.

IV. Thioacetal Formation: Carbonyl Protection and Umpolung Reactivity

Thioacetalization is a common method for protecting carbonyl groups.[20] The reaction involves treating the ketone with a dithiol, typically ethane-1,2-dithiol, in the presence of a Lewis or Brønsted acid catalyst.[21] The resulting thioacetal is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents. For the target ketone, this derivatization not only serves as a protecting group but also opens up possibilities for umpolung (reactivity inversion) chemistry at the former carbonyl carbon.

Protocol: Thioacetal Formation with Ethane-1,2-dithiol
  • To a solution of 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform, add ethane-1,2-dithiol (1.2 eq).

  • Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂, 0.1-0.2 eq), dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC or LC-MS (typically 1-4 hours).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that is inert to the reaction conditions.
Reagent Ethane-1,2-dithiolForms a stable five-membered cyclic thioacetal (dithiolane).
Catalyst Boron Trifluoride Etherate (BF₃·OEt₂)Effective Lewis acid for activating the carbonyl group towards nucleophilic attack by the thiol.[20]
Temperature 0 °C to Room TemperatureAllows for controlled initiation of the reaction.

Conclusion

The protocols outlined in this application note provide a robust framework for the derivatization of the carbonyl group in 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one. The enhanced electrophilicity conferred by the α,α-difluoro substituents makes this ketone a versatile substrate for a range of important chemical transformations. By employing these methods, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and development, leveraging the unique properties of this fluorinated scaffold. Careful consideration of the reaction conditions and stoichiometry, as detailed in the protocols, will be key to achieving high yields and purity of the desired derivatives.

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  • ResearchGate. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • Hampton, C. G. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • Beilstein Journals. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • ACS Publications. (2023). Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2. ACS Omega. [Link]

  • PubMed. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • Cravotto, G., & Cintas, P. (2007). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 12(6), 1261-1280. [Link]

  • MDPI. (2024). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. [Link]

  • ResearchGate. (n.d.). Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. [Link]

  • ACS Publications. (2023). Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2. ACS Omega. [Link]

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Application Notes and Protocols for the Biological Screening of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Fluorinated Pyridinone

The compound 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one represents a compelling scaffold for drug discovery. Its structure combines two key pharmacophores: a fluorinated ketone and a pyridine ring. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The α-fluoroketone moiety, in particular, can act as a selective and irreversible inhibitor of cysteine proteases, a class of enzymes implicated in a variety of diseases.[3] Furthermore, the pyridine scaffold is a cornerstone in the development of kinase inhibitors, which are crucial in oncology and immunology.[4]

Given the synthetic accessibility of related fluorinated cyclic ketones[5] and difluoro-1,3-dicarbonyl derivatives[1][2][6], a systematic biological evaluation of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one is warranted. This document provides a comprehensive, tiered protocol for the biological screening of this compound, designed to elucidate its cytotoxic profile, identify primary biological activities, and begin to delineate its mechanism of action and selectivity. This protocol is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

A Tiered Approach to Biological Screening

A hierarchical screening cascade is essential for the efficient and cost-effective evaluation of a novel compound. This strategy begins with broad, foundational assays to establish a therapeutic window, followed by more specific assays aimed at identifying a primary mechanism of action.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Screening cluster_2 Tier 3: Secondary & Confirmatory cluster_3 Tier 4: Selectivity & Off-Target Profiling T1_Cytotoxicity Cytotoxicity Assays (e.g., LDH, Live/Dead) T2_Kinase Kinase Inhibition Assays (e.g., ADP-Glo) T1_Cytotoxicity->T2_Kinase Establish Therapeutic Window T1_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) T2_Inflammation Anti-inflammatory Assays (e.g., NF-κB Reporter) T1_Viability->T2_Inflammation Establish Therapeutic Window T3_DoseResponse Dose-Response & IC50 Determination T2_Kinase->T3_DoseResponse Identify Primary Activity T2_Inflammation->T3_DoseResponse Identify Primary Activity T3_Mechanism Mechanism of Action Studies T3_DoseResponse->T3_Mechanism T4_Panel Kinase Panel Screening T3_Mechanism->T4_Panel Confirm & Characterize T4_Computational Computational Off-Target Prediction T3_Mechanism->T4_Computational Confirm & Characterize

Caption: Tiered screening workflow for 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one.

Tier 1: Foundational Assays - Establishing the Therapeutic Window

The initial step in evaluating any new chemical entity is to determine its inherent cytotoxicity. This establishes a concentration range where the compound can be studied for specific biological effects without confounding toxicity.[7][8]

Protocol 1.1: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged membranes.[9]

Step-by-Step Methodology:

  • Cell Culture: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if anti-cancer activity is hypothesized) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one in DMSO. Create a serial dilution series in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for maximum LDH release (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • LDH Measurement: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reagent and incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 1.2: Cell Viability Assessment using MTT Assay

The MTT assay measures the metabolic activity of viable cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[10]

Step-by-Step Methodology:

  • Cell Plating and Treatment: Follow steps 1-3 from the LDH assay protocol.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Parameter LDH Assay MTT Assay
Principle Measures membrane integrityMeasures metabolic activity
Endpoint Colorimetric (490 nm)Colorimetric (570 nm)
Incubation Time 24 hours24-72 hours
Controls Vehicle, Positive (Lysis)Vehicle
Interpretation Direct measure of cell deathIndirect measure of cell viability

Tier 2: Primary Screening - Identifying Biological Activity

Based on the structural motifs of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one, primary screening should focus on its potential as a kinase inhibitor and an anti-inflammatory agent.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[11][12]

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Master Mix: Prepare a master mix containing the kinase of interest (e.g., a panel of representative kinases from different families) and its specific substrate in kinase reaction buffer.

  • Reaction Initiation: Add the kinase/substrate master mix to the wells, followed by the addition of ATP to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase.[11]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[11]

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control.

Protocol 2.2: Anti-Inflammatory Activity via NF-κB Reporter Assay

The NF-κB signaling pathway is a central regulator of inflammation.[10][13] A reporter gene assay can be used to screen for inhibitors of this pathway.

G cluster_0 cluster_1 cluster_2 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome degradation DNA DNA NFkB_nuc->DNA Luciferase Luciferase Gene DNA->Luciferase activates transcription

Caption: Simplified NF-κB signaling pathway leading to reporter gene expression.

Step-by-Step Methodology:

  • Cell Line: Use a cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc).

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one for 1 hour.

  • Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus such as TNF-α (10 ng/mL).

  • Incubation: Incubate for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and express the results as a percentage of inhibition compared to the stimulated vehicle control.

Tier 3: Secondary and Confirmatory Assays

Positive "hits" from the primary screen should be further characterized to confirm their activity and elucidate their mechanism of action. This involves generating dose-response curves to determine the IC50 (half-maximal inhibitory concentration) and performing more detailed mechanistic studies.

Tier 4: Off-Target Profiling and Selectivity

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize side effects.[14][15]

Protocol 4.1: Kinase Panel Screening

If the compound shows kinase inhibitory activity, it should be screened against a broad panel of kinases to assess its selectivity. Several commercial services offer comprehensive kinase profiling.[16]

Protocol 4.2: Computational Off-Target Prediction

In silico methods can predict potential off-target interactions based on the compound's structure.[14][17][18] These predictions can then be experimentally validated.

Conclusion

The protocols outlined in this document provide a robust framework for the initial biological characterization of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one. This tiered approach allows for a systematic and resource-efficient evaluation, from initial toxicity profiling to the identification of primary biological activities and the assessment of selectivity. The data generated from these studies will be invaluable in guiding the future development of this promising compound.

References

  • Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Cell-based Assay for Mechanistically-based Prediction of Cytoxicity | NIST.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick.
  • Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem.
  • Cell-based Assays for Assessing Toxicity: A Basic Guide - Bentham Science Publishers.
  • Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO.
  • Inflammation Detection | Inflammasome Activity Assays - Promega Corporation.
  • "Unlocking Anti-Inflammatory Drugs with Biochemical Assays” - Athmic Biotech Solutions.
  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC.
  • Kinase Screening Assay Services - Reaction Biology.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI.
  • Kinase Assays with Myra - Bio Molecular Systems.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - ResearchGate.
  • α-Fluoroketones for Drug Discovery - Enamine.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC.
  • (PDF) Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - ResearchGate.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals.
  • Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide - Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable fluorinated building block. The introduction of the difluoroacetyl moiety onto the 3-fluoropyridine scaffold presents unique challenges, often leading to a range of predictable but problematic side products.

This guide moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to diagnose issues in your reaction, understand their root causes, and implement effective solutions to maximize the yield and purity of your target compound.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction stalls, leaving a significant amount of the monofluorinated intermediate. How can I drive the difluorination to completion?

Question: I am synthesizing the target compound by fluorinating 1-(3-fluoropyridin-4-yl)ethan-1-one using an electrophilic fluorinating agent (e.g., Selectfluor®). My analysis (¹⁹F NMR, LC-MS) shows a mixture of the desired difluorinated product and a major impurity corresponding to 2-Fluoro-1-(3-fluoropyridin-4-yl)ethan-1-one. Why is the second fluorination so much more difficult, and what can I do to fix it?

Answer:

This is the most common issue encountered in this synthetic approach. The difficulty arises from a change in the reaction's rate-determining step after the first fluorination.

  • Mechanistic Insight: Electrophilic fluorination of a ketone proceeds through its enol or enolate tautomer. The starting ketone readily enolizes, making the first fluorination rapid. However, the resulting 2-fluoro-1,3-diketone is less acidic and exists predominantly in its keto form. Consequently, the enolization of this monofluorinated intermediate becomes the slow, rate-determining step for the second fluorination.[1][2]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for incomplete difluorination.

  • Actionable Solutions:

    • Promote Enolization: The most effective solution is to accelerate the rate-limiting enolization of the monofluorinated intermediate.

      • Base Catalysis: The addition of a non-nucleophilic base can facilitate deprotonation. Quinuclidine has been shown to be effective in mediating difluorination reactions with elemental fluorine by generating a fluoride ion in situ that promotes enolization.[1][3] A milder inorganic base like potassium carbonate (K₂CO₃) can also be effective.

      • Water Co-solvent: In some systems, the addition of a small amount of water can accelerate the second fluorination step by facilitating the proton transfers involved in tautomerization.[1]

    • Increase Reaction Time and/or Temperature: As the second step is kinetically slow, simply extending the reaction time (e.g., from 12h to 24-48h) or moderately increasing the temperature (e.g., from 60 °C to 80 °C), while monitoring for degradation, can often improve conversion.

    • Adjust Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of the electrophilic fluorinating agent to account for any potential side reactions or degradation of the reagent over long reaction times.

Optimized Protocol for Driving Difluorination
StepActionRationale
1 Charge a dry reaction vessel with 1-(3-fluoropyridin-4-yl)ethan-1-one (1.0 eq) and a suitable aprotic solvent (e.g., Acetonitrile).Establish baseline reaction setup.
2 Add the electrophilic fluorinating agent (e.g., Selectfluor®, 2.2 eq).Provide sufficient reagent for complete difluorination.
3 Add a catalytic base (e.g., anhydrous K₂CO₃, 0.2 eq).To accelerate the rate-limiting enolization of the monofluoro intermediate.[1]
4 Heat the reaction mixture to 70-80 °C.Provide thermal energy to overcome the activation barrier of the second fluorination.
5 Monitor the reaction by ¹⁹F NMR or LC-MS every 4-6 hours.Track the disappearance of the monofluorinated intermediate.
6 Upon completion, cool to room temperature and proceed with an aqueous workup (e.g., quench with saturated NaHCO₃ solution).Neutralize the reaction and remove inorganic salts.
FAQ 2: I'm observing isomeric ketones in my product mixture after attempting to acylate a 3-fluoropyridine precursor. What is causing this poor regioselectivity?

Question: My synthetic route involves the metalation of 3-fluoropyridine followed by quenching with a difluoroacetyl electrophile. However, my crude product contains not only the desired 4-substituted product but also the 2-substituted isomer, 2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-one. How can I control the position of acylation?

Answer:

This issue stems directly from the metalation (typically lithiation) step. The pyridine nitrogen and the C3-fluoro substituent exert competing directing effects on deprotonation, leading to a mixture of organometallic intermediates.

  • Mechanistic Insight: Nucleophilic attack on the pyridine ring is favored at the C2 and C4 positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[4][5] When using a strong base like LDA or n-BuLi, proton abstraction can occur at multiple sites, primarily C2 and C4, leading to a mixture of regioisomeric products upon electrophilic quench.

  • Controlling Regioselectivity:

    Caption: Path to achieving regiochemical control.

  • Actionable Solutions:

    • Switch to a Pre-functionalized Substrate: The most robust solution is to avoid direct deprotonation entirely. Start with a pyridine ring that has a halogen (ideally bromine or iodine) at the desired C4 position (i.e., 4-bromo-3-fluoropyridine ).

    • Perform Halogen-Metal Exchange: Treat the 4-bromo-3-fluoropyridine with n-butyllithium or isopropylmagnesium chloride at low temperature (e.g., -78 °C). The halogen-metal exchange is significantly faster than deprotonation at other sites, cleanly generating the desired 4-pyridyl organometallic species.

    • Acylation: Quench this single, well-defined intermediate with your difluoroacetyl source (e.g., N,O-dimethyl difluoroacetamide) to yield the target molecule with high regioselectivity.

FAQ 3: My product is unstable during workup and purification, and I suspect hydrate formation. How can I improve stability and isolation?

Question: After quenching my reaction, I'm getting low and inconsistent yields. My NMR sometimes shows broad peaks or additional signals that could correspond to the gem-diol hydrate of my target ketone. How can I handle this sensitive product?

Answer:

The high electrophilicity of the carbonyl carbon in your product, due to the adjacent electron-withdrawing difluoromethyl and pyridyl groups, makes it susceptible to hydration.

  • Mechanistic Insight: The carbonyl group can reversibly react with water to form a geminal diol, also known as a hydrate.[6] This equilibrium can complicate purification and analysis. Furthermore, both strong acids and strong bases can catalyze this process or lead to other degradation pathways.

  • Key Mitigation Strategies:

StrategyImplementation DetailsRationale
Anhydrous Workup If possible, quench the reaction with a non-aqueous source (e.g., solid NH₄Cl) and filter off salts.Avoids introducing water, thus preventing hydrate formation.
Neutral/Mild Workup If an aqueous workup is necessary, use a neutral or mildly acidic solution like saturated NH₄Cl or a phosphate buffer (pH ≈ 7). Avoid strong acids (HCl) or bases (NaOH).Minimizes catalysis of hydration and prevents other acid/base-mediated side reactions.
Azeotropic Drying After extraction into an organic solvent (e.g., ethyl acetate, DCM), co-evaporate with toluene several times on a rotary evaporator.Toluene forms a low-boiling azeotrope with water, effectively removing trace amounts before final concentration.
Careful Purification Use dry solvents for chromatography and minimize the time the compound spends on the silica gel column.Silica gel is slightly acidic and contains adsorbed water, which can promote on-column hydration or degradation.
Proper Storage Store the final, isolated product under an inert atmosphere (N₂ or Ar) at low temperature and in a desiccator.Protects the compound from atmospheric moisture and slows potential degradation.

Summary of Potential Side Products and Solutions

Observed Side ProductProbable Synthetic RouteRoot CauseRecommended Solution
2-Fluoro-1-(3-fluoropyridin-4-yl)ethan-1-one C: Difluorination of KetoneSlow enolization of monofluorinated intermediate.[1][2]Add catalytic base (e.g., K₂CO₃) or H₂O; increase reaction time/temperature.
2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-one A: Acylation via MetalationNon-selective deprotonation of 3-fluoropyridine.Use 4-bromo-3-fluoropyridine and perform a halogen-metal exchange.
N-Difluoromethyl-3-fluoropyridine A: AcylationN-alkylation by reagent (e.g., BrCF₂COOEt) followed by hydrolysis/decarboxylation.[7][8]Use an alternative difluoroacetylating agent (e.g., difluoroacetic anhydride).
Product Hydrate (gem-diol) AnyHigh electrophilicity of the carbonyl carbon reacting with water.[6]Perform anhydrous or neutral workup; dry thoroughly before storage.

References

  • Shchegolev, A. A., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

  • Sroka, Z., et al. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Organic Letters. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Hodgson, D. R. W., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. Pyridine. [Link]

  • Scribd. Pyridine: Electrophilic & Nucleophilic Reactions. [Link]

  • Perez, C., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Royal Society of Chemistry. [Link]

  • Hodgson, D. R. W., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PubMed. [Link]

  • Katiyar, D. Lecture Notes: Pyridine. University of Lucknow. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Organic Chemistry. [Link]

  • University of Lucknow. Nucleophilic substitution reactions of pyridine. [Link]

  • Wikipedia. Pyridine - Reactivity. [Link]

  • ResearchGate. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • Hodgson, D. R. W., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. [Link]

  • Hodgson, D. R. W., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. [Link]

  • Perez, C., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. SciSpace. [Link]

  • Perez, C., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. National Center for Biotechnology Information. [Link]

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Technical Support Center: Optimizing the Synthesis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. This hub is designed for synthetic chemists, drug development professionals, and process engineers optimizing the preparation of fluorinated heterocyclic building blocks. Incorporating the difluoroacetyl motif into pyridines is a fundamental strategy in medicinal chemistry, notably leveraged in optimizing metabolic stability and physicochemical properties for targets like Beta-secretase (BACE) inhibitors[1][2].

This guide distills the physicochemical causality behind the Directed ortho-Metalation (DoM) of 3-fluoropyridine and subsequent difluoroacetylation, addressing common operational bottlenecks such as poor regioselectivity and bis-addition impurities.

Chemical Logic & Process Workflow

Synthesizing 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one hinges on a delicate balance of kinetic control and intermediate stability. The synthesis relies on the regioselective metalation of 3-fluoropyridine at the C-4 position, followed by an electrophilic quench using ethyl difluoroacetate.

Regioselectivity SM 3-Fluoropyridine LDA LDA, THF, -78 °C SM->LDA Kinetic Control TMP_BF3 TMPMgCl·LiCl + BF3·OEt2 SM->TMP_BF3 Lewis Acid Directed C4_Li 4-Lithio-3-fluoropyridine (Target) LDA->C4_Li C4_Mg 4-Magnesio-3-fluoropyridine (Target) TMP_BF3->C4_Mg Ester Ethyl difluoroacetate (Maintained at -78 °C) C4_Li->Ester C4_Mg->Ester Product 2,2-Difluoro-1-(3-fluoropyridin- 4-yl)ethan-1-one Ester->Product Aqueous Quench

Directed ortho-metalation pathways ensuring C-4 regioselectivity prior to acylation.

Troubleshooting Guides & FAQs

Issue 1: Regioselectivity Failures (C-2 vs. C-4 Metalation)

Q: My NMR data indicates significant functionalization at the C-2 position instead of the target C-4 position. How do I correct this regioselectivity? A: The deprotonation of 3-fluoropyridine is highly sensitive to the chosen base and temperature. The C-2 proton is inductively highly activated by both the adjacent electronegative nitrogen and the fluorine atom. However, deprotonation at C-4 is kinetically favored when using sterically demanding, non-nucleophilic bases like Lithium Diisopropylamide (LDA) strictly at −78 °C[3].

If you attempt the metalation using a Knochel-type magnesium amide base (TMPMgCl·LiCl) on its own, the base will complex with the pyridine nitrogen, directing magnesiation exclusively to the incorrect C-2 position[4]. Correction Strategy: If you prefer the stability of magnesium reagents over LDA, you must utilize a "frustrated Lewis pair" approach. Pre-treat the 3-fluoropyridine with BF3·OEt2. The strong Lewis acid forms a complex with the pyridine N-atom, preventing base complexation and sterically shielding C-2, which redirects the TMP base to selectively deprotonate at C-4[4].

Issue 2: Formation of Tertiary Alcohol Byproducts

Q: Instead of the target ketone, my primary isolated product is a bis-addition tertiary alcohol. What is causing this over-reaction? A: This is a classic thermal degradation issue regarding the tetrahedral intermediate. When 4-lithio-3-fluoropyridine attacks ethyl difluoroacetate, a tetrahedral alkoxide intermediate is formed. If the internal temperature of the reaction rises above −70 °C prior to the workup, this intermediate collapses, ejecting ethoxide and liberating the highly electrophilic ketone in situ. Any unreacted organolithium will immediately attack this new ketone, resulting in bis-addition[1]. Correction Strategy: You must maintain strict cryogenic temperatures (−78 °C) throughout the electrophile addition and reaction period. Do not allow the reaction to warm until it has been rapidly and thoroughly quenched with an aqueous proton source (e.g., saturated NH4Cl), which safely hydrolyzes the intermediate directly to the desired ketone[1].

TI_Stability Lithio 4-Lithio-3-fluoropyridine TI Tetrahedral Alkoxide Intermediate Lithio->TI Nucleophilic Attack Ester Ethyl difluoroacetate Ester->TI -78 °C Ketone Target Ketone (Mono-addition) TI->Ketone NH4Cl Quench at -78 °C TertAlcohol Tertiary Alcohol (Bis-addition Impurity) TI->TertAlcohol Premature Collapse (Warming before Quench) Ketone->TertAlcohol Excess R-Li

Temperature-dependent stability of the tetrahedral intermediate governing the reaction outcome.

Validated Experimental Methodologies

Protocol A: Kinetically Controlled Lithiation (Standard Route)

Objective: Synthesize 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one utilizing cryogenic kinetic control.

  • System Preparation: Flame-dry a multi-neck round-bottom flask and maintain it under a positive pressure of dry Argon.

  • LDA Generation: Charge the flask with anhydrous THF and freshly distilled diisopropylamine (1.1 equiv). Cool the solution to 0 °C. Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) and stir for 30 minutes to ensure complete aggregate breakdown and base formation.

  • Directed Metalation: Plunge the reaction flask into a dry ice/acetone bath to reach −78 °C. Slowly add 3-fluoropyridine (1.0 equiv) dropwise over 20 minutes to mitigate exothermic local warming. Stir continuously at −78 °C for 1.5 to 3 hours to drive complete C-4 lithiation[1][3].

  • Difluoroacetylation: Add ethyl difluoroacetate (1.1 equiv) dropwise down the cold flask wall. Critical Control Point: Monitor the internal thermometer to ensure the temperature does not spike above −70 °C to preserve the tetrahedral intermediate[1]. Stir at −78 °C for an additional 2 hours.

  • Quenching & Workup: While still submerged in the cold bath (or allowing brief gentle warming no higher than −40 °C), rapidly quench the reaction by introducing a solution of saturated aqueous NH4Cl[1].

  • Isolation: Extract the resulting biphasic mixture with Ethyl Acetate (2 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[1].

Protocol B: Lewis Acid-Directed Magnesiation (Knochel Alternative)

Objective: Achieve specific C-4 metalation at elevated cryogenic margins by chemically blocking the C-2 position.

  • Substrate Masking: Dissolve 3-fluoropyridine in anhydrous THF and cool to −78 °C. Add BF3·OEt2 (1.1 equiv). Stir for 15 minutes to allow stable complexation with the pyridine N-atom[4].

  • Deprotonation: Slowly add a previously titrated solution of TMPMgCl·LiCl (1.1 equiv)[4]. The robust Lewis acid complex sterically precludes C-2 attack, forcing the TMP base to abstract the C-4 proton.

  • Electrophilic Trapping: After 30 minutes, add ethyl difluoroacetate (1.1 equiv) and stir for 2 hours.

  • Hydrolysis: Quench with saturated NH4Cl and process via standard aqueous extraction.

Quantitative Parameter Summary

The following table summarizes expected operational outcomes depending on base selection and thermal controls during the generation of the nucleophilic species.

Lithiation ReagentLewis Acid AdditiveElectrophileTarget RegioisomerOperating Temp.Reaction Outcome / Expected Yield
LDA (1.1 equiv)NoneEthyl difluoroacetateC-4−78 °CClean mono-addition / Moderate to High (60–85%)[1]
LDA (1.1 equiv)NoneEthyl difluoroacetateC-4> −50 °C (drift)Poor / High percentage of tertiary alcohol byproduct[1]
TMPMgCl·LiCl NoneEthyl difluoroacetateC-2−78 °C to RTMetalation fails at C-4 / High yield of C-2 substituted isomer[4]
TMPMgCl·LiCl BF3·OEt2 (1.1 equiv)Ethyl difluoroacetateC-4−78 °CClean C-4 functionalization / High (70–80%)[4]

References

1.[1] US9296734B2 - Perfluorinated 5,6-dihydro-4H-1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use. Google Patents. 2.[2] Fluorination Reagents, Fluorinated Building Blocks. TCI Chemicals. 3.[4] Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides. Elektronische Hochschulschriften der LMU München. 4.[3] Application Notes and Protocols for the Directed Metalation of 3-Fluoropyridine in Organic Synthesis. Benchchem.

Sources

NMR Technical Support Center: Troubleshooting 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have compiled this highly specific technical resource for researchers, analytical chemists, and drug development professionals. Analyzing highly fluorinated electrophilic scaffolds like 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one presents distinct spectroscopic challenges: spontaneous hydrate formation, massive signal splitting via spin-spin coupling (


-coupling), and unpredictable relaxation times.

This guide abandons generic advice, focusing strictly on the physicochemical behavior of your target molecule to provide self-validating protocols and definitive diagnostic steps.

The Hydration Conundrum: Gem-Diol Formation

Q: I synthesized the ketone, but my C NMR shows no carbonyl signal around 185–195 ppm. Instead, a new quaternary carbon appears at ~90–95 ppm. Did my synthesis fail?

A: Your synthesis likely succeeded, but the molecule has hydrated. Difluoromethyl ketones are overwhelmingly electrophilic. The strongly electron-withdrawing 3-fluoropyridine ring and the adjacent -CHF


 group drastically lower the LUMO of the carbonyl carbon. In the presence of even trace ambient moisture or un-dried NMR solvents (like standard CDCl

or DMSO-

), the ketone spontaneously reacts with water to form a stable, non-hydrolyzable gem-diol (hydrate)[1]. This phenomenon is far more prevalent in fluorinated ketones than their non-fluorinated counterparts due to the electronegativity of the fluorine atoms[2].

Table 1: Quantitative NMR Comparison of Anhydrous Ketone vs. Hydrated Gem-Diol

ParameterAnhydrous Ketone FormHydrated (Gem-Diol) FormPhysicochemical Causality
Carbonyl C-4 (

C)
~185 – 192 ppm (t,

~ 25 Hz)
AbsentNucleophilic addition of H

O converts the

carbon to an

hybridized center.
Hydrate C-4 (

C)
Absent~90 – 95 ppm (t,

~ 28 Hz)
Formation of the -C(OH)

center drives the signal drastically upfield.
Aliphatic -CHF

(

H)
~6.2 – 6.8 ppm (t,

≈ 53 Hz)
~5.7 – 6.2 ppm (t,

≈ 55 Hz)
Loss of the electron-withdrawing C=O group increases local shielding.
Hydroxyl -OH (

H)
Absent~6.5 – 7.5 ppm (br s, 2H)Exchangeable protons from the new gem-diol appear in protic environments.

Deciphering the J-Coupling Labyrinth & Signal Loss

Q: My C baseline is incredibly noisy, and I cannot find the Pyridine C-3, C-4, or the -CHF carbons. How do I fix this?

A: The issue is a combination of multi-nuclear


-splitting and poor longitudinal relaxation (

).
Your molecule contains three NMR-active fluorine nuclei (

F, Spin 1/2) that couple intensely with

C.
  • Signal Dilution: The C-3 carbon on the pyridine ring is split into a massive doublet (

    
     ~250–260 Hz). The -CHF
    
    
    
    carbon is split into a triplet (
    
    
    ~245 Hz). This distributes the already weak
    
    
    C intensity across multiple peaks, burying them in the baseline noise.
  • Slow Relaxation: Quaternary carbons (C-3, C-4, C=O, and CF

    
    ) lack directly attached protons. Therefore, they cannot undergo efficient dipole-dipole relaxation.
    
Q: The -CHF proton should be a simple triplet, but my H and F spectra show complex multiplets. Why?

A: Through-space


F-

F coupling.
In substituted fluoropyridines, the proximity of the aliphatic -CHF

fluorines to the aromatic 3-F on the pyridine ring can facilitate strong through-space coupling (often overriding expected through-bond limits)[3]. This interplay of size and sign of F-F and C-F constants generates severe second-order effects, transforming simple multiplets into highly complex line shapes[4].

Standard Operating Procedure: High-Fidelity NMR Acquisition

To overcome hydration and low signal-to-noise (S/N) ratios, execute this self-validating protocol. By following these steps, the acquisition serves as its own quality control checkpoint.

Step 1: Azeotropic Dehydration

  • Dissolve 20 mg of your analyte in 1.5 mL of anhydrous toluene.

  • Evaporate under reduced pressure at 40°C. Repeat this cycle twice. Causality: Toluene forms an azeotrope with trace water, forcefully driving the equilibrium back to the anhydrous ketone.

Step 2: Anhydrous Environment Preparation

  • In an argon/nitrogen purged glovebox, dissolve the dried film in 0.6 mL of freshly opened, single-use CDCl

    
     stored over 4Å activated molecular sieves.
    
  • Validation Metric: Acquire a rapid

    
    H NMR (16 scans). If the broad -OH signal at ~6.5–7.5 ppm is completely absent, dehydration is successful. If present, abort and repeat Step 1.
    

Step 3: Triple-Resonance Acquisition Setup

  • 
    C{
    
    
    
    H,
    
    
    F} Decoupling:
    Use a probe capable of simultaneous proton and fluorine decoupling. Collapsing the
    
    
    multiplets into singlets recovers your S/N ratio entirely.
  • Inverse-Gated Sequence: Standard continuous decoupling induces a negative Nuclear Overhauser Effect (NOE) in fluorinated carbons, suppressing the signal. Use an inverse-gated sequence (decoupler on only during acquisition) to prevent NOE suppression.

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    to
    
    
    5.0 seconds. For perfectly rigid quaternary fluorinated carbons, consider adding 0.05 M Chromium(III) acetylacetonate (Cr(acac)
    
    
    ) to act as a paramagnetic relaxation agent, dramatically shortening
    
    
    times.

Diagnostic Workflow Diagram

Follow this logical decision tree when analyzing initial NMR results to rapidly diagnose and resolve spectral discrepancies.

NMR_Troubleshooting Start Analyze Initial 13C/1H NMR of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one Q1 Is the Carbonyl C=O signal visible near 190 ppm? Start->Q1 Hydrate Hydration Detected (Gem-diol form dominates) Q1->Hydrate No, ~95 ppm peak seen Q2 Are Quaternary Carbons (C3, C4, CF2) visible? Q1->Q2 Yes Dry Azeotropic drying with Toluene Use rigorously anhydrous CDCl3 Hydrate->Dry Corrective Action Dry->Start Re-acquire Relax Severe Signal Loss due to T1 Relaxation & J-Splitting Q2->Relax No, lost in noise Valid Perform Full 2D Assignment (HSQC / HMBC) Q2->Valid Yes, all visible Optimize Increase D1 > 5s Apply 19F/1H Decoupling Relax->Optimize Corrective Action Optimize->Start Re-acquire

Decision tree for diagnosing missing peaks and signal dilution in highly fluorinated ketone NMR spectra.

References

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes Source: nih.gov URL:[Link]

  • Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase Source: nih.gov URL:[Link]

  • NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA Source: researchgate.net URL:[Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 Source: lboro.ac.uk URL:[Link]

Sources

Technical Support Center: Handling & Troubleshooting for 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chemical Support Portal. As a Senior Application Scientist, I have compiled this diagnostic guide to address the unique reactivity and safety challenges associated with 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one (CAS: 1565418-08-7)[1].

This scaffold is a highly prized building block in medicinal chemistry for installing difluoroalkyl and fluoropyridyl motifs. However, the synergistic electron-withdrawing effects of the difluoroacetyl group and the electron-deficient pyridine ring create extreme electrophilicity at the carbonyl center. This structural feature leads to predictable but often misunderstood experimental failures, primarily spontaneous hydration[2].

Quantitative Properties & Safety Profile

Before initiating any workflow, familiarize yourself with the compound's baseline physicochemical data and hazard classifications. Due to the high density of fluorine atoms, the thermal and electronic behavior of this molecule differs drastically from standard aromatic ketones.

Table 1: Physicochemical and Safety Data

PropertyValue / ClassificationCausality / Implication
CAS Number 1565418-08-7[1]Unique identifier for procurement and safety tracking.
Molecular Weight 175.11 g/mol [1]Crucial for stoichiometric equivalents in micro-scale synthesis.
Chemical Formula C7H4F3NOHigh fluorine-to-carbon ratio increases lipophilicity and volatility.
Storage Conditions 2–8 °C under Ar/N2[3]Prevents thermal degradation and ambient moisture ingress.
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[4]Vapor acts as a potent lachrymator and respiratory tract irritant.
Decomposition Byproducts Hydrogen Fluoride (HF), NOx, COxHigh heat or extreme basic conditions can trigger defluorination.

Troubleshooting & Technical FAQs

Q1: Why are my nucleophilic addition reactions (e.g., Grignard, Wittig) failing or giving exceptionally low yields?

Diagnosis: Your ketone has likely converted into a "dead-end" gem-diol hydrate[2]. Mechanism: The intense inductive electron withdrawal from both the adjacent –CHF2 group and the 3-fluoropyridine ring creates an overwhelming partial positive charge (δ+) on the carbonyl carbon. Upon brief exposure to ambient atmospheric moisture, water rapidly acts as a nucleophile, converting the active sp2-hybridized ketone into a stable sp3-hybridized gem-diol (hydrate)[5]. This hydrate is completely unreactive toward carbon nucleophiles.

HydrationEquilibrium Ketone 2,2-Difluoro-1- (3-fluoropyridin-4-yl)ethanone (Active Electrophile) Hydrate Gem-Diol Hydrate (Inactive Form) Ketone->Hydrate Nucleophilic Attack Water H2O (Moisture) Water->Hydrate Hydrate->Ketone Dehydration (3Å Sieves)

Equilibrium dynamics between the active fluorinated ketone and its inactive hydrate form.

Q2: How can I recover the active ketone from the hydrate form?

Solution: The hydration equilibrium can be reversed by forcing dehydration. Dissolve the hydrated compound in an anhydrous solvent (e.g., dry THF or DCM) and stir vigorously with freshly activated 3Å molecular sieves for 2–4 hours prior to your reaction. The sieves will sequester the water, driving the equilibrium back toward the reactive carbonyl state[2].

Q3: Why did my reaction mixture turn black and evolve gas when I used Potassium tert-Butoxide (KOtBu)?

Diagnosis: Base-induced decomposition and potential HF elimination. Mechanism: Highly fluorinated molecules containing alpha-protons (the –CHF2 group) are sensitive to strong bases[6]. KOtBu can abstract the acidic proton from the difluoromethyl group, triggering side reactions, oligomerization, or the elimination of toxic Hydrogen Fluoride (HF) gas. Recommendation: Always use milder, non-nucleophilic bases or buffer your systems when functionalizing this scaffold.

Standard Operating Procedure: Anhydrous Nucleophilic Addition

To ensure reproducibility, this protocol is designed as a self-validating system . By verifying the state of the starting material before proceeding, you eliminate the primary variable of failure (hydration).

Phase 1: Safe Handling & Preparation
  • Fume Hood Setup: Ensure an operational fume hood. Wear standard PPE (nitrile gloves, splash goggles, flame-resistant lab coat)[4].

  • Inert Atmosphere: Purge a Schlenk flask or round-bottom flask with ultra-high purity Argon for 10 minutes.

  • Reagent Transfer: Rapidly transfer the desired mass of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one into the flask. Causality: Minimizing air exposure prevents the rapid onset of ambient hydration[2].

Phase 2: In-Situ Dehydration (The Self-Validation Step)
  • Solvent Addition: Add anhydrous solvent (e.g., THF, dried over sodium/benzophenone) via syringe.

  • Moisture Scavenging: Add 100 mg of freshly activated 3Å molecular sieves per mmol of ketone. Stir at room temperature for 2 hours.

  • Self-Validation (Analytical Check): Withdraw a 0.1 mL aliquot. Perform a rapid IR scan or

    
    F NMR.
    
    • Pass Criteria: In IR, the absence of a broad –OH stretch (~3300 cm

      
      ) confirms successful dehydration. In 
      
      
      
      C NMR, ensure the presence of the deshielded carbonyl carbon (>190 ppm) rather than the hydrate carbon (~90 ppm). Do not proceed to Phase 3 until validated.
Phase 3: Reaction Execution
  • Temperature Control: Chill the validated ketone solution to -78 °C using a dry ice/acetone bath. Causality: The extreme electrophilicity of the fluoroketone makes additions highly exothermic. Cryogenic cooling prevents thermal runaway and degradation.

  • Reagent Addition: Introduce your nucleophile (e.g., organolithium or Grignard reagent) dropwise via a syringe pump.

  • Quench: Quench strictly with a mild, weakly acidic buffer (e.g., saturated aqueous NH

    
    Cl) while still cold to avoid basic degradation of the fluorinated product.
    

SafeHandling Store 1. Storage Ar/N2 Gas, 2-8°C Prep 2. Preparation Fume Hood, Nitrile Gloves Store->Prep Dry 3. Activation Stir with 3Å Sieves Prep->Dry React 4. Reaction Strictly Anhydrous Setup Dry->React Dispose 5. Disposal Halogenated Waste React->Dispose

Step-by-step workflow for the safe handling and activation of fluorinated ketone building blocks.

References

  • Accela ChemBio. "2352800-52-1 1-(3-Bromo-2-chlorophenyl)-2,2-difluoroethanone / Product List" Accessed March 2026.1

  • Dakenchem. "Comprehensive Introduction to 1,1,3,3-Tetrafluoro-2-propanone (CAS No. 360-52-1)" Accessed March 2026. 2

  • National Institutes of Health (PMC). "Species-specific lipophilicities of fluorinated diketones in complex equilibria systems..." Accessed March 2026. 5

  • Benchchem. "A Comparative Analysis of the Reactivity of 1,7-Difluoro-2-heptanone and 2-heptanone" Accessed March 2026.

  • Sigma-Aldrich. "2-Fluoropyridine 98 372-48-5 - Safety Information" Accessed March 2026. 4

  • ResearchGate. "Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride" Accessed March 2026. 6

Sources

Technical Support Center: Resolving Impurities in 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one. This resource is designed to provide in-depth troubleshooting assistance for identifying, characterizing, and resolving impurities that may arise during the synthesis, purification, and storage of this compound. While specific data for this exact molecule is limited in published literature, this guide synthesizes established principles of fluorine and pyridine chemistry to offer robust, actionable advice. All protocols provided should be considered as starting points and may require optimization for your specific sample matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one?

A1: Impurities can originate from the synthetic route, subsequent degradation, or storage. Based on common synthetic pathways for α,α-difluoro ketones and pyridyl ketones, the following impurities are plausible:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Residual precursors from the final synthetic steps.

    • Mono-fluorinated Intermediate: The 2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-one intermediate is a very common byproduct in electrophilic difluorination reactions, arising from incomplete reaction.[1][2] The rate-determining step for difluorination is often the enolization of this mono-fluorinated ketone.[1][2]

    • Reagent-Derived Impurities: Residual fluorinating agents (e.g., byproducts of Selectfluor®) or catalysts.[3]

    • Solvent Adducts: Impurities formed from reactions with residual solvents.

  • Degradation-Related Impurities:

    • Hydrolysis Products: The fluorine atoms on the pyridine ring are susceptible to nucleophilic substitution, especially under acidic or basic conditions, which can lead to the formation of corresponding hydroxypyridine derivatives.[4] The carbonyl group can also be hydrated, particularly in the presence of moisture.[5]

    • Photodegradation Products: Pyridine-containing molecules can be sensitive to light, potentially leading to complex degradation mixtures.

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A multi-technique approach is recommended for comprehensive purity analysis.[6]

  • ¹⁹F NMR Spectroscopy: This is the most powerful technique for identifying and quantifying fluorine-containing impurities.[7][8] Its high sensitivity, 100% natural abundance, and wide chemical shift range allow for clear distinction between the difluoro product, the mono-fluoro intermediate, and other fluorinated byproducts.[9][10]

  • HPLC-UV/MS: High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry detectors is ideal for separating polar and non-polar impurities. A mass spectrometer provides molecular weight information, which is critical for identifying unknown peaks. Fluorinated stationary phases (like pentafluorophenyl, PFP) can offer alternative selectivity compared to standard C18 columns, especially for halogenated aromatic compounds.[11][12][13]

  • GC-MS: Gas Chromatography-Mass Spectrometry is well-suited for identifying volatile or semi-volatile impurities, such as residual solvents or low-molecular-weight byproducts.[14][15] Pyrolysis-GC-MS can also be used to characterize thermal degradation products.[16][17]

Q3: My ¹⁹F NMR spectrum shows more than the expected number of signals. What could they be?

A3: Unexpected signals in the ¹⁹F NMR spectrum often point to specific impurities:

  • A doublet in the region of -180 ppm could indicate the presence of the mono-fluorinated intermediate, 2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-one, due to coupling with the adjacent proton.[18]

  • A singlet around -86 ppm could be indicative of the desired α,α-difluorinated product.[18]

  • Signals in the -100 to -200 ppm range are typical for fluorine substituents on an aromatic ring.[9] A shift in the signal for the fluorine on the pyridine ring could indicate a change in the electronic environment, possibly due to degradation or byproduct formation.

  • Signals from the decomposition of the fluorinating reagent (e.g., Selectfluor®) may also be present.

Troubleshooting Guides & In-Depth Protocols

Issue 1: Incomplete reaction observed, with significant mono-fluorinated intermediate remaining.

Causality: The second fluorination step in electrophilic fluorination is often slower than the first because it requires the enolization of the mono-fluorinated ketone, which is less favorable than the enolization of the starting ketone.[1][2] This can be exacerbated by insufficient reaction time, temperature, or non-optimal basicity.

Troubleshooting Protocol:

  • Reaction Condition Optimization:

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC or ¹⁹F NMR at set time points to determine the point of maximum conversion.

    • Add a Mild Base or Water: The addition of a non-nucleophilic base or a small amount of water can catalyze the enolization of the mono-fluoro intermediate, driving the reaction to completion.[1][2]

  • Purification Strategy: If optimizing the reaction is not feasible, the mono-fluorinated impurity must be removed.

    • Column Chromatography: The polarity difference between the di- and mono-fluorinated compounds is often sufficient for separation via silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate) is a good starting point.

Workflow for Impurity Identification and Resolution

G cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy cluster_3 Final Validation Initial_Sample Crude Sample of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one Analytical_Screen Analytical Screening (¹⁹F NMR, LC-MS, GC-MS) Initial_Sample->Analytical_Screen Data_Analysis Analyze Spectra & Chromatograms Analytical_Screen->Data_Analysis Identify_Known Identify Known Impurities (Starting Material, Mono-fluoro) Data_Analysis->Identify_Known Identify_Unknown Characterize Unknowns (MS Fragmentation, High-Res MS) Data_Analysis->Identify_Unknown Select_Method Select Purification Method Identify_Known->Select_Method Identify_Unknown->Select_Method Chromatography Column Chromatography Select_Method->Chromatography Crystallization Recrystallization Select_Method->Crystallization Prep_HPLC Preparative HPLC Select_Method->Prep_HPLC Purified_Sample Purified Product Purity_Check Final Purity Analysis (>98%?) Purified_Sample->Purity_Check Purity_Check->Select_Method No Release Released for Use Purity_Check->Release Yes

Caption: Workflow for identifying, characterizing, and resolving impurities.

Issue 2: Sample shows signs of degradation, such as discoloration or the appearance of new, more polar spots on TLC.

Causality: The 3-fluoro substituent on the pyridine ring is an electron-withdrawing group, which can activate the ring towards nucleophilic aromatic substitution. Water, alcohols (from solvents), or other nucleophiles can displace the fluorine atom, especially if catalyzed by acid or base.[4] This results in more polar hydroxyl or alkoxy impurities.

Troubleshooting Protocol:

  • Control pH: During workup and purification, use neutral or slightly acidic conditions (pH 4-6) to minimize base-catalyzed hydrolysis. Avoid strong acids, which can also catalyze degradation.[19]

  • Use Anhydrous Solvents: Ensure all solvents used for purification and storage are anhydrous to prevent hydrolysis.

  • Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (e.g., -20°C) to minimize degradation over time.[20]

Hypothetical Degradation Pathway

G Compound 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one Hydrolysis_Product 2,2-Difluoro-1-(3-hydroxy-pyridin-4-yl)ethan-1-one Compound->Hydrolysis_Product H₂O / H⁺ or OH⁻ (Nucleophilic Aromatic Substitution) Hydrate_Product 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethane-1,1-diol Compound->Hydrate_Product H₂O (Carbonyl Hydration)

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Protocol 1: HPLC-UV/MS Purity Analysis

This protocol provides a starting point for analyzing the purity of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one. Optimization of the gradient and mobile phase may be necessary.

ParameterRecommended ConditionRationale / Notes
Column Pentafluorophenyl (PFP), 100 x 2.1 mm, 2.7 µmPFP phases offer unique selectivity for fluorinated and aromatic compounds via dipole, π-π, and charge transfer interactions.[13]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 5% to 95% B over 10 minutesA broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate 0.5 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.[21]
UV Detection 260 nmPyridine derivatives typically have a strong absorbance in this region. A PDA detector is recommended to assess peak purity.
MS Detector ESI+Electrospray ionization in positive mode is generally effective for nitrogen-containing heterocycles.
Protocol 2: Silica Gel Column Chromatography

This protocol is designed to separate the target difluoro-compound from the less polar mono-fluoro intermediate and other potential impurities.

ParameterRecommended ConditionRationale / Notes
Stationary Phase Silica Gel, 230-400 meshStandard adsorbent for normal-phase chromatography.[22]
Column Loading Dry loading or minimal DCMDry loading onto a small amount of silica is preferred to ensure a tight starting band and better resolution.
Eluent System Hexanes / Ethyl Acetate GradientA gradient from 100% Hexanes to ~30-50% Ethyl Acetate in Hexanes is a good starting point. The optimal final concentration should be determined by TLC (target Rf ≈ 0.3).[23]
Fraction Size ~1/10th of column volumeCollect small fractions to ensure good separation between closely eluting compounds.
Monitoring TLC with UV visualizationMonitor the fractions by TLC to identify which contain the pure product.
Protocol 3: Recrystallization

Finding the ideal recrystallization solvent often requires screening.[24] The target molecule is expected to be moderately polar.

  • Solvent Screening: In small vials, test the solubility of ~10-20 mg of crude material in ~0.5 mL of various solvents (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, water) at room and elevated temperatures.[25]

  • Ideal Solvent Properties: An ideal single solvent will dissolve the compound when hot but show low solubility when cold. A good solvent pair consists of one "soluble" solvent and one "miscible anti-solvent."[26][27] A promising pair for this compound could be Toluene/Heptane or Ethyl Acetate/Hexane.

  • Procedure: a. Dissolve the crude solid in a minimum amount of the hot "soluble" solvent (e.g., ethyl acetate). b. If insoluble impurities are present, perform a hot filtration. c. Slowly add the "anti-solvent" (e.g., hexane) dropwise to the hot solution until persistent cloudiness is observed. d. Add a few more drops of the "soluble" solvent to redissolve the precipitate. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent. g. Dry the crystals under vacuum.

References

  • Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. PubMed. [Link]

  • Przybyciel, M. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

  • Fluorine Spectroscopy. Oxford Instruments. [Link]

  • Barcelo-Barcelo, D. (2011). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • Gao, B., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Smith, A. J. R., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Fluorinated lignands in HPLC. R Discovery. [Link]

  • Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Troubleshooting. The Pharma Master. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]

  • Summary of Common Crystallization Solvents. University of California, Los Angeles. [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. ResearchGate. [Link]

  • Column Chromatography. ResearchGate. [Link]

  • RECRYSTALLISATION. University of Sydney. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

  • Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Column chromatography. University of Victoria. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Semantic Scholar. [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. [Link]

  • GC-MS analysis data of the products of the reaction of lithium ketoenolate 1b with ammonium acetate a,b. ResearchGate. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]

  • Selective Fluorinations by Reagents Containing the OF Group. Chemical Reviews. [Link]

  • Hampton, C., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. [Link]

  • Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. ResearchGate. [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PMC. [Link]

  • Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. [Link]

  • Hampton, C., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. [Link]

  • Pyrolysis Gas Chromatography Mass Spectrometry. Research at Melbourne. [Link]

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. VJChem. [Link]

  • Rapid and Sensitive Direct Detection of Endotoxins by Pyrolysis–Gas Chromatography–Mass Spectrometry. ACS Omega. [Link]

  • Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes. Organic Chemistry Portal. [Link]

  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI. [Link]

Sources

enhancing the stability of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one. This document is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and use of this compound in experimental settings. The stability of a compound in solution is paramount for generating reproducible and reliable data. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues related to solution stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one in solution?

A1: The stability of this compound is primarily influenced by four factors: pH, solvent choice, light exposure, and temperature. The α,α-difluoroketone moiety is susceptible to nucleophilic attack, particularly hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2] Protic solvents may participate in degradation pathways, while prolonged exposure to UV light can lead to photodegradation.[3][4] As with most chemical compounds, elevated temperatures will accelerate the rate of all potential degradation reactions.

Q2: What is the recommended general-purpose solvent and storage condition for creating stock solutions?

A2: For general use, we recommend creating stock solutions in anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). These solvents minimize the risk of hydrolysis.[5][6] Solutions should be stored at -20°C or lower in tightly sealed, amber-colored vials to protect from light and moisture. For short-term storage (less than 24 hours), 2-8°C is acceptable.

Q3: Are there any known chemical incompatibilities I should be aware of?

A3: Yes. Avoid strong acids, strong bases, and potent nucleophiles in your formulations, as they can catalyze the degradation of the difluoroketone group. The compound may also be unstable in the presence of certain reactive species generated in biological media, so it's crucial to assess its stability in your specific assay buffer prior to extensive experiments.[7][8]

Troubleshooting Guide: Solution Stability Issues

This section addresses specific problems you may encounter during your experiments.

Problem: I'm observing a rapid loss of compound purity in my aqueous buffer (e.g., PBS, pH 7.4). What is the likely cause?

Answer: The most probable cause is hydrolysis of the electrophilic α,α-difluoroketone. The carbonyl carbon is highly electron-deficient due to the adjacent fluorine atoms, making it susceptible to attack by water.[9][10] This process can be accelerated at pH values outside of the optimal range. The pyridine ring can also influence the reactivity of the ketone.

Solution Workflow:

  • Confirm Degradation: Use an analytical technique like HPLC or LC-MS to confirm the loss of the parent compound and the appearance of new peaks over time.

  • pH Optimization: Determine the optimal pH for your experiment. Perform a pH-rate profile study by incubating the compound in a series of buffers (e.g., pH 3 to pH 9) and analyzing the purity at different time points.[2][11] Generally, a slightly acidic pH (e.g., pH 5-6) may be more favorable than neutral or basic conditions.

  • Minimize Water Exposure: If your experiment allows, prepare the final dilution in your aqueous buffer immediately before use from a concentrated stock in an anhydrous aprotic solvent like DMSO. Minimize the time the compound spends in the aqueous environment.

Problem: My compound appears to degrade when my experimental plate is left on the benchtop under ambient light.

Answer: This suggests susceptibility to photodegradation. The pyridine ring and the carbonyl group are chromophores that can absorb UV or visible light, leading to photochemical reactions.[3][4] This can result in defluorination or other structural rearrangements.[12][13]

Solution Workflow:

  • Protect from Light: Conduct all experiments using amber-colored labware (e.g., tubes, 96-well plates) or by covering standard labware with aluminum foil.

  • Conduct a Photostability Stress Test: Prepare two solutions of the compound. Expose one to a controlled light source (simulating ambient or UV light) while keeping the other in the dark. Analyze both samples at various time points by HPLC to quantify the extent of degradation.

  • Filter Light: If the experimental setup requires light (e.g., fluorescence assays), use light filters to block shorter, more energetic wavelengths if possible.

Problem: I am seeing precipitation of my compound when I dilute my DMSO stock into my aqueous assay buffer.

Answer: This is a solubility issue, not a stability issue. The compound is likely less soluble in the aqueous buffer than in the concentrated DMSO stock. When the solvent composition changes abruptly, the compound can crash out of solution.

Solution Workflow:

  • Reduce Final Concentration: The simplest solution is to work at a lower final concentration of the compound if your assay sensitivity allows.

  • Modify Dilution Protocol: Instead of a single large dilution, perform a serial dilution. This gradual change in solvent polarity can sometimes keep the compound in solution.

  • Use Co-solvents: If permissible in your assay, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the final aqueous buffer to improve solubility.

  • Check DMSO Percentage: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, ideally <0.1%) to avoid solvent-induced artifacts, but high enough to maintain solubility.

Protocols & Methodologies

Protocol 1: Preparation of a Stable Stock Solution
  • Materials: 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one (solid), anhydrous DMSO (spectroscopic grade or higher), sterile amber glass vial with a PTFE-lined cap, analytical balance, volumetric flasks.

  • Procedure:

    • Allow the solid compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.

    • Weigh the desired amount of the compound accurately.

    • Add the solid to the amber vial.

    • Add a portion of the anhydrous DMSO to dissolve the solid completely. Gentle vortexing may be applied.

    • Once fully dissolved, add DMSO to the final desired volume to achieve the target concentration (e.g., 10 mM).

    • Cap the vial tightly, parafilm the seal, and label clearly.

    • Store at -20°C or -80°C for long-term storage.

Protocol 2: Performing a Forced Degradation Study

A forced degradation study is essential to understand potential stability issues proactively.[14][15]

  • Objective: To identify degradation pathways under stress conditions (acid, base, oxidative, thermal, photolytic).

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in Acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal: Incubate a vial of the stock solution at 80°C for 48 hours.

    • Photolytic: Place a vial of the stock solution in a photostability chamber (or expose to direct sunlight) for 48 hours. Keep a control vial wrapped in foil.

  • Analysis:

    • After incubation, neutralize the acid and base samples.

    • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL).

    • Analyze all samples, including an untreated control, by a stability-indicating HPLC-UV or LC-MS method.

    • Compare the chromatograms to identify the percentage of degradation and the number of major degradants formed under each condition.

Technical Deep Dive & Data

Predicted Degradation Pathways

The primary degradation pathway of concern is hydrolysis of the difluoroketone. Under basic conditions, this can proceed via nucleophilic addition of hydroxide to the carbonyl carbon, followed by a complex series of events that could lead to cleavage of the C-C bond. Under acidic conditions, protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.

cluster_main Potential Hydrolysis Pathway Compound Parent Compound (Ketone Form) Hydrate Gem-Diol Hydrate (Reversible) Compound->Hydrate + H₂O (Fast Equilibrium) Hydrate->Compound - H₂O Degradant Degradation Products (e.g., Carboxylic Acid + Difluoromethane) Hydrate->Degradant pH-dependent (Slow, Irreversible) Start Problem: Loss of Compound Purity Solubility_Issue Is there visible precipitate? Start->Solubility_Issue Check_Solvent Is the solvent aqueous and/or protic? Check_Light Was the sample exposed to light? Check_Solvent->Check_Light No Sol_Hydrolysis Action: Minimize time in aqueous buffer. Use aprotic stock. Check_Solvent->Sol_Hydrolysis Yes Check_pH Is the pH neutral or basic? Check_Light->Check_pH No Sol_Photo Action: Protect from light using amber vials/foil. Check_Light->Sol_Photo Yes Sol_pH Action: Perform pH-rate study. Buffer to optimal pH (likely 5-6). Check_pH->Sol_pH Yes Solubility_Issue->Check_Solvent No Sol_Solubility Action: Lower concentration, use co-solvents, or modify dilution. Solubility_Issue->Sol_Solubility Yes

Caption: Troubleshooting workflow for compound stability issues.

Summary of Recommended Conditions
ParameterRecommendedTo AvoidRationale
Solvent (Stock) Anhydrous DMSO, ACNWater, Methanol, EthanolAprotic solvents prevent hydrolysis and other solvent-mediated degradation. [6][16]
pH (Aqueous) 5.0 - 6.5 (Verify)> 7.5Minimizes base-catalyzed hydrolysis of the electron-deficient ketone. [1][17]
Temperature -20°C to -80°C (Long-term)> 25°C for extended periodsReduces the kinetic rate of all degradation pathways.
Light Exposure Store and handle in darkDirect sunlight, UV lampsThe aromatic and carbonyl moieties can absorb light, leading to photodegradation. [3][18]

References

  • Vertex AI Search Result[19]: Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. Available from:

  • Vertex AI Search Result[14]: Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from:

  • Vertex AI Search Result[5]: Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. Available from:

  • Vertex AI Search Result[3]: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available from:

  • Vertex AI Search Result[7]: Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Medicinal Chemistry Letters. Available from:

  • Vertex AI Search Result[4]: Biodegradation of pyridine under UV irradiation. ResearchGate. Available from:

  • Vertex AI Search Result[6]: Why is enol content higher in non-polar solvents?. Chemistry Stack Exchange. Available from:

  • Vertex AI Search Result[1]: Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ACS Omega. Available from:

  • Vertex AI Search Result[8]: Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry. Available from:

  • Vertex AI Search Result[16]: Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available from:

  • Vertex AI Search Result[9]: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. Available from:

  • Vertex AI Search Result[15]: Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. Available from:

  • Vertex AI Search Result[12]: Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Available from:

  • Vertex AI Search Result[13]: Photolytic and photocatalytic degradation of fluoroquinolones in untreated river water under natural sunlight. ResearchGate. Available from:

  • Vertex AI Search Result[2]: pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... ResearchGate. Available from:

  • Vertex AI Search Result[18]: Porphyrin–Nanocarbon Complexes to Control the Photodegradation of Rhodamine. ACS Omega. Available from:

  • Vertex AI Search Result[17]: Relative hydrolysis kinetics of ketal 3 at different pH. The solid... ResearchGate. Available from:

  • Vertex AI Search Result[11]: pH-Rate profile for the hydrolysis of some esters of a bicyclic phosphinic acid. Evidence for rate-limiting pseudorotation. Journal of the American Chemical Society. Available from:

  • Vertex AI Search Result[10]: Methods for the Synthesis of α,α‐Difluoroketones. ResearchGate. Available from:

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoro-1-(pyridin-4-yl)ethan-1-one moiety, in particular, represents a valuable scaffold. The gem-difluoro group adjacent to the carbonyl acts as a bioisostere for a hydroxyl or thiol group, while the fluorinated pyridine ring offers modulated basicity and resistance to oxidative metabolism. This guide provides an in-depth comparison of two viable synthetic strategies for a key derivative, 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one, tailored for researchers and professionals in drug development. The methods discussed are grounded in established organometallic principles, focusing on the acylation of a pre-functionalized 3-fluoropyridine core.

Core Challenge: Acylating an Electron-Deficient Heterocycle

Pyridines are electron-deficient aromatic systems, a characteristic further amplified by the presence of an electronegative fluorine substituent. This inherent electronic nature renders them poor substrates for classical electrophilic substitution reactions like Friedel-Crafts acylation. Therefore, effective synthesis of pyridyl ketones necessitates a "umpolung" or reversal of polarity, wherein the pyridine ring acts as the nucleophile. This is reliably achieved through the formation of highly reactive organometallic intermediates, such as Grignard or organolithium reagents, at the desired position of functionalization. This guide will compare these two powerful approaches.

Method 1: Synthesis via a Pyridyl Grignard Reagent

This strategy hinges on the formation of a pyridylmagnesium halide (a Grignard reagent), which is then trapped with a suitable difluoroacetylating agent. The use of a halogen-magnesium exchange reaction is preferred over direct magnesium insertion, as the latter can be sluggish and prone to side reactions with pyridyl halides.

Causality and Experimental Rationale

The key to this method is the selective generation of a nucleophilic carbon at the C4 position of the 3-fluoropyridine ring. Starting with 3-fluoro-4-bromopyridine, a bromine-magnesium exchange using a strong, non-nucleophilic Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) is highly effective. The lithium chloride helps to break up magnesium aggregates and solubilize the resulting pyridyl Grignard, enhancing its reactivity. The subsequent acylation with an ester, such as ethyl difluoroacetate, proceeds via nucleophilic acyl substitution. The tetrahedral intermediate formed collapses to yield the target ketone.

Experimental Protocol

Step 1: Synthesis of the Precursor, 3-Fluoro-4-bromopyridine

The requisite starting material can be synthesized from 3-bromo-4-nitropyridine via a nucleophilic aromatic substitution (SNAr) reaction. The nitro group is a potent electron-withdrawing group that activates the C4 position for nucleophilic attack by a fluoride source.

  • Materials: 3-Bromo-4-nitropyridine, Tetrabutylammonium fluoride (TBAF) solution (1 M in THF), Anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Dissolve 3-bromo-4-nitropyridine (1.0 eq) in anhydrous DMSO in a flask under an inert atmosphere (e.g., Argon).

    • Add TBAF solution (0.5 - 1.0 eq) dropwise to the stirred solution at room temperature (25 °C).[1]

    • Monitor the reaction by TLC or HPLC until consumption of the starting material.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 3-fluoro-4-bromopyridine.

Step 2: Grignard Formation and Acylation

  • Materials: 3-Fluoro-4-bromopyridine, Isopropylmagnesium chloride-lithium chloride complex (1.3 M in THF), Ethyl difluoroacetate, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Under an inert atmosphere, dissolve 3-fluoro-4-bromopyridine (1.0 eq) in anhydrous THF in a flame-dried flask.

    • Cool the solution to 0 °C.

    • Slowly add i-PrMgCl·LiCl solution (1.05 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete bromine-magnesium exchange.[2]

    • In a separate flask, dissolve ethyl difluoroacetate (1.2 eq) in anhydrous THF and cool to -78 °C.

    • Slowly transfer the freshly prepared Grignard reagent solution to the cold ester solution via cannula.

    • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature overnight.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one.

Workflow Diagram

Grignard Method cluster_0 Precursor Synthesis cluster_1 Grignard Acylation A 3-Bromo-4-nitropyridine B 3-Fluoro-4-bromopyridine A->B  TBAF, DMSO  SNA r C 3-Fluoro-4-pyridylmagnesium chloride·LiCl B->C  i-PrMgCl·LiCl, THF  Br/Mg Exchange D 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one C->D  1. Ethyl difluoroacetate, -78°C  2. aq. NH4Cl quench caption Workflow for Grignard-based synthesis. Organolithium Method cluster_0 Precursor Synthesis cluster_1 Organolithium Acylation A 3-Bromo-4-nitropyridine B 3-Fluoro-4-bromopyridine A->B  TBAF, DMSO  SNA r C 3-Fluoro-4-pyridyllithium B->C  n-BuLi, THF, -78°C  Br/Li Exchange D 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one C->D  1. Ethyl difluoroacetate, -78°C  2. aq. NH4Cl quench caption Workflow for Organolithium-based synthesis.

Sources

A Comparative Guide to Establishing Analytical Standards for 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and identity of starting materials and intermediates are paramount. The compound 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Establishing a robust analytical standard for this intermediate is not merely a quality control checkbox; it is the foundation upon which the safety and efficacy of the final drug product are built.

This guide provides a comprehensive framework for the establishment and validation of an in-house analytical standard for 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one. We will explore orthogonal analytical techniques, present comparative data, and offer insights into the rationale behind experimental choices, adhering to principles outlined by global regulatory bodies.

The Foundational Role of a Qualified Reference Standard

An analytical reference standard serves as a benchmark against which production batches of a material are measured. Its qualification is a rigorous process to ensure its identity, purity, and stability. In the absence of a compendial standard from pharmacopeias like the USP or EP for a specific intermediate like this, a well-characterized in-house standard is essential. The qualification process typically involves a battery of tests to confirm the structure and assess purity from multiple, independent perspectives—a concept known as orthogonality.

Structural Confirmation: Beyond a Single Spectrum

The first step in qualifying a reference standard is unequivocally confirming its chemical structure. Relying on a single technique is insufficient; a combination of methods is required to provide a complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules. For 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one, ¹H, ¹³C, and ¹⁹F NMR are all critical.

  • ¹H NMR will confirm the presence and connectivity of the protons on the pyridine ring.

  • ¹⁹F NMR is crucial for identifying the two distinct fluorine environments: the two geminal fluorines on the ethyl chain and the single fluorine on the pyridine ring. The coupling patterns between these nuclei provide definitive structural proof.

  • ¹³C NMR will show the carbon skeleton of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental composition of the molecule. This technique is invaluable for confirming the molecular formula (C₇H₄F₃NO).

Purity Assessment: An Orthogonal Approach

No single analytical technique can detect all possible impurities. Therefore, employing multiple, orthogonal methods is crucial for a comprehensive purity assessment. The primary techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity analysis of non-volatile organic compounds. A reversed-phase method is typically the first choice for a molecule of this polarity.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Acetonitrile:Water.

Causality Behind Choices: A C18 column provides good retention for moderately polar compounds. The formic acid in the mobile phase helps to protonate the pyridine nitrogen, leading to sharper peaks. A gradient elution is used to ensure that both early and late-eluting impurities are captured within a reasonable run time.

Gas Chromatography (GC-FID)

GC is an excellent orthogonal technique to HPLC, particularly for identifying volatile impurities and residual solvents that may not be detected by HPLC.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Oven Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.

  • Injection: 1 µL, split ratio 20:1.

  • Sample Preparation: Accurately weigh ~100 mg of the standard and dissolve in 1 mL of DMSO.

Causality Behind Choices: A DB-624 column is a standard choice for residual solvent analysis due to its selectivity for a wide range of common organic solvents. The temperature program is designed to separate solvents with varying boiling points.

Comparative Analysis of Purity Methods

The following table summarizes the expected performance and utility of the orthogonal purity methods.

Parameter HPLC-UV GC-FID Rationale for Orthogonality
Primary Target Non-volatile organic impurities (e.g., related substances, degradation products)Volatile organic impurities (e.g., residual solvents)The two techniques rely on different separation principles (partitioning between liquid/solid phases vs. gas/solid phases) and are sensitive to different classes of compounds.
Typical Purity > 99.5% (Area Normalization)N/A (Used for specific impurity quantitation)HPLC provides the main "purity" value, while GC quantifies specific impurities that are then subtracted.
Limit of Detection ~0.01%~1 ppm (depends on solvent)Both are highly sensitive, but for their specific target analytes.
Strengths Excellent for isomers and high molecular weight impurities.Unmatched for separating and quantifying volatile compounds.Using both covers a much wider range of potential impurities than either could alone.
Limitations May not detect highly volatile compounds.Not suitable for non-volatile or thermally labile compounds.The limitations of one method are the strengths of the other.

Additional Essential Analyses

Beyond purity and identity, other key parameters must be assessed.

  • Water Content (Karl Fischer Titration): This is the gold standard for accurately determining the water content, which is crucial as water can affect stability and stoichiometry.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can provide information on residual non-volatile solvents (like DMSO) and the overall thermal stability of the compound.

  • Elemental Analysis (CHN): This provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for the molecular formula.

Workflow for In-House Standard Qualification

The following diagram illustrates the logical flow for qualifying a new batch of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one as an in-house reference standard.

G cluster_0 Material Acquisition cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profiling (Orthogonal Methods) cluster_3 Content & Thermal Properties cluster_4 Final Qualification A Obtain High-Purity Batch of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one B 1H, 13C, 19F NMR A->B Distribute for Analysis C High-Resolution MS A->C Distribute for Analysis D HPLC-UV for Related Substances A->D Distribute for Analysis E GC-FID for Residual Solvents A->E Distribute for Analysis F Karl Fischer (Water Content) A->F Distribute for Analysis G TGA (Thermal Stability) A->G Distribute for Analysis H Generate Certificate of Analysis (CoA) with Assigned Purity B->H Confirms Identity C->H Confirms Identity D->H Determines Purity & Content E->H Determines Purity & Content F->H Determines Purity & Content G->H Provides Stability Data

Caption: Workflow for qualifying an in-house analytical reference standard.

Conclusion

The qualification of an analytical standard for a non-compendial intermediate like 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one is a multi-faceted process that demands a rigorous, orthogonal approach. By combining structural elucidation techniques (NMR, MS) with orthogonal purity assessments (HPLC, GC) and other specific tests (Karl Fischer, TGA), a comprehensive profile of the material can be established. This ensures that the standard is fit for its purpose: to serve as a reliable benchmark for quality control, enabling the consistent production of high-quality materials for drug development and research.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • United States Pharmacopeia (USP). General Chapter <1010> Analytical Data—Interpretation and Treatment.[Link]

Safety Operating Guide

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

As researchers and scientists in drug discovery, handling advanced fluorinated heterocyclic building blocks like 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one is a daily necessity. The incorporation of fluorine improves metabolic stability and lipophilicity in active pharmaceutical ingredients (APIs). However, the extreme stability of the carbon-fluorine (C-F) bond—one of the strongest in organic chemistry (~485 kJ/mol)—creates significant challenges during disposal.

Standard operational disposal mechanisms are insufficient for this compound. If improperly incinerated, this molecule will undergo incomplete combustion, generating lethal hydrofluoric acid (HF) gas, nitrogen oxides (NOx), and persistent fluorinated organic pollutants [1]. To ensure environmental compliance and laboratory safety, disposal must follow strict halogenated waste parameters.

Physicochemical Hazard Profile & Disposal Implications

Before executing a disposal plan, the chemical matrix of the waste stream must be characterized. The table below outlines the structural characteristics of 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one and how they dictate the required operational controls [2, 3].

Chemical ParameterCharacteristic / BehaviorOperational & Disposal Implication
Halogen Content Contains 3 Fluorine atoms (Trifluorinated)Critical: Must be isolated in the Halogenated Organic waste stream. Combustion yields highly toxic, corrosive Hydrogen Fluoride (HF) gas.
Nitrogen Heteroatom Contains 1 Pyridine NitrogenCombustion yields toxic Nitrogen Oxides (NOx). Exhaust requires specialized catalytic reduction or alkaline scrubbing.
Reactivity & Stability High thermal stability; incompatible with strong oxidizersStandard incinerators (870°C) cannot break the C-F bonds [1]. Requires extreme high-temperature thermal destruction.
Physical Hazards Skin, eye, and respiratory irritantLaboratory packaging requires direct primary containment with static-dissipative secondary containment [2].

Operational Disposal Plan: Step-by-Step Methodologies

Every protocol in chemical waste management must act as a self-validating system—meaning the procedure inherently contains checkpoints that confirm the safety and efficacy of the step before moving forward.

Phase 1: Laboratory-Level Segregation and Quarantining

Causality: Mixing halogenated compounds with standard solvent waste dilutes the stream's caloric value and routinely causes standard municipal/commercial incinerators to fail at adequately destroying C-F bonds, leading to hazardous atmospheric emissions.

  • Isolate the Waste Stream: Deposit all unreacted chemical, solvent washings, and contaminated consumables (e.g., pipette tips) exclusively into a container designated for Halogenated Organic Waste .

  • Material Compatibility Selection: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined waste carboys. Validation Check: Ensure the container is completely free of strong oxidizing agents, acids, or reducing agents to prevent exothermic degradation.

  • Mass-Balance Verification: Weigh the sealed waste container before transferring it to the hazardous waste staging area. Log the precise mass to track any fugitive evaporation losses, as fluorinated ketones can exhibit semi-volatile properties.

Phase 2: Facility-Level Thermal Destruction (Incineration)

Causality: Commercial thermal incinerators must be programmed specifically for halogenated compounds. Lower temperatures generate toxic Products of Incomplete Combustion (PICs), including persistent short-chain fluorocarbons.

  • Establish the Thermal Profile: The waste stream must be routed to a liquid/solid injection rotary kiln incinerator explicitly rated for halogenated compounds [3].

  • Temperature and Residence Time Settings: Program the primary combustion chamber to a minimum operating temperature of 1100°C (2000°F) [1].

  • Flow Regulation: Throttle the feed rate to ensure a minimum vapor residence time of >1.0 second in the combustion zone. Validation Check: The incinerator's interlock system must automatically cut off the chemical feed if the chamber temperature drops below 1050°C.

Phase 3: Flue Gas Treatment and Acid Neutralization

Causality: Upon successful cleavage of the C-F and C-N bonds at 1100°C, the off-gas will contain high concentrations of HF and NOx. These must be scrubbed before atmospheric release.

  • Quench and Scrub: Route the high-temperature exhaust directly into a multi-stage wet scrubber system.

  • Alkaline Wash Injection: Dose the scrubber with a caustic alkaline solution (typically 5-10% Calcium Hydroxide,

    
    , or Sodium Hydroxide, 
    
    
    
    ). This selectively neutralizes the HF gas, precipitating it out as benign solid Calcium Fluoride (
    
    
    ) or dissolved Sodium Fluoride (
    
    
    ) [4].
  • Self-Validating Emissions Monitoring: Utilize a Continuous Emissions Monitoring System (CEMS) on the scrubber effluent. Validation Check: The CEMS must monitor the effluent pH in real-time. If the pH drops below 7.5 (indicating acid gas breakthrough), the system must trigger an automated diverter valve to recirculate the gas for secondary scrubbing.

Waste Processing & Thermal Destruction Pathway

To visualize the operational flow and logistical interdependencies, follow the schematic below mapping the lifecycle of the waste from generation to neutralized release.

G N1 Waste Generation: 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one N2 Segregation: Halogenated Organic Stream N1->N2 N3 Compatibility Check (Isolate from Oxidizers/Acids) N2->N3 N4 High-Temperature Incineration (T ≥ 1100°C, t ≥ 1.0s) N3->N4 N5 Flue Gas Scrubbing (Alkaline Wash for HF/NOx) N4->N5 Combusted Gas (Contains HF/NOx) N6 Continuous Emissions Monitoring (CEMS) N5->N6 Neutralized Gas N7 Safe Atmospheric Release N6->N7

Workflow for the segregation and thermal destruction of halogenated organic chemical waste.

References

  • Environmental Protection Agency (EPA). "Air Pollution Control Technology Fact Sheet: Thermal Incinerator." Regulations.gov. Available at:[Link]

  • EPA Archive. "Hazardous Waste Combustion | Wastes." US EPA. Available at:[Link]

  • European Patent Office. "EP1271053A2 - Process to incinerate wastes with high halogen content in a way generating low emissions and low corrosion." Google Patents.

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